Burnettramic acid A aglycone
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
(2Z,6R,8S)-6-hydroxy-2-[(E,2S,4R,15R,19R)-1,15,19,26-tetrahydroxy-2,4-dimethylhexacos-12-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H61NO7/c1-26(23-27(2)33(41)32-34(42)31-24-30(40)25-36(31)35(32)43)17-12-8-5-3-4-6-9-13-18-28(38)20-16-21-29(39)19-14-10-7-11-15-22-37/h9,13,26-31,37-41H,3-8,10-12,14-25H2,1-2H3/b13-9+,33-32-/t26-,27+,28+,29-,30-,31+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDKRVVXVFPDKH-ODPYIYSASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCC=CCC(CCCC(CCCCCCCO)O)O)CC(C)C(=C1C(=O)C2CC(CN2C1=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCCCCC/C=C/C[C@@H](CCC[C@@H](CCCCCCCO)O)O)C[C@H](C)/C(=C/1\C(=O)[C@@H]2C[C@H](CN2C1=O)O)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H61NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Burnettramic Acid A Aglycone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Burnettramic acid A is a novel antifungal agent isolated from the fungus Aspergillus burnettii.[1][2] Its unique structure features a rare bolaamphiphilic scaffold, characterized by a β-d-mannose moiety linked to a pyrrolizidinedione core via a long acyl chain.[1][2][3] The aglycone of Burnettramic acid A represents the core non-carbohydrate portion of this molecule. While the parent compound has demonstrated potent antifungal activity, particularly against Candida albicans, a comprehensive understanding of the aglycone's intrinsic biological properties remains an area of active investigation.[4] This technical guide provides a detailed overview of the current knowledge of Burnettramic acid A aglycone, with a focus on its chemical synthesis and structural characterization. Due to a lack of published data, this document will also highlight the current gaps in the understanding of its biological activity and mechanism of action, thereby identifying opportunities for future research.
Chemical Structure and Properties
This compound is a complex organic molecule featuring a pyrrolizidinedione ring system connected to a long, unsaturated acyl chain. The complete structure of the parent molecule, Burnettramic acid A, was confirmed through spectroscopic analysis and an enantioselective total synthesis of its aglycone.[5]
Spectroscopic Data
The structural elucidation of this compound was primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR data for the synthesized aglycone, which were in good agreement with the data from the naturally occurring compound.[5]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| Data not publicly available in a tabulated format |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| Data not publicly available in a tabulated format |
Note: While the referenced papers confirm the use of NMR for structural confirmation, specific, detailed peak assignments in a tabulated format are not provided in the publicly accessible literature. Researchers are advised to consult the primary publications for the spectral data.
Enantioselective Synthesis
An enantioselective total synthesis of this compound has been successfully achieved, providing a route to obtain this molecule for further study and confirming its absolute stereochemistry.[5] The synthesis is a multi-step process involving several key chemical transformations.
Retrosynthetic Analysis and Strategy
The synthetic approach involves the convergent assembly of three key fragments: a sulfone, an epoxide, and a bicyclic tetramic acid segment.[5] This strategy allows for the controlled construction of the complex carbon skeleton and the installation of the required stereocenters.
Synthetic Workflow
The following diagram illustrates the key stages of the enantioselective synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Heterologous Biosynthesis of the Burnettramic Acids: Rare PKS-NRPS-Derived Bolaamphiphilic Pyrrolizidinediones from an Australian Fungus, Aspergillus burnettii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Unraveling the Core Structure of Burnettramic Acid A: A Technical Guide to its Aglycone Elucidation
For Researchers, Scientists, and Drug Development Professionals
Burnettramic acid A, a novel antifungal agent isolated from Aspergillus burnettii, presents a unique molecular architecture characterized by a rare bolaamphiphilic scaffold.[1][2] Central to its structure is a pyrrolizidinedione unit linked to a long-chain polyketide backbone. The complete structural elucidation of this complex molecule necessitated a multi-faceted approach, beginning with the isolation and characterization of its aglycone. This technical guide provides an in-depth overview of the methodologies and data pivotal to the successful determination of the Burnettramic acid A aglycone structure.
Spectroscopic Data Compilation
The structural backbone of the this compound was primarily pieced together through a comprehensive analysis of its spectroscopic data. High-Resolution Mass Spectrometry (HRMS) provided the molecular formula, while extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy experiments were employed to establish the connectivity and stereochemistry of the molecule.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical first step in the structure elucidation of a novel compound, providing a highly accurate mass measurement from which the elemental composition can be deduced. For the aglycone of burnettramic acid A, HRMS data was essential in confirming its molecular formula.
| Ion | Calculated m/z | Measured m/z | Molecular Formula |
| [M+H]⁺ | 770.5042 | 770.5049 | C₄₁H₇₂NO₁₂ |
Table 1: High-Resolution Mass Spectrometry data for Burnettramic acid A, which upon hydrolysis yields the aglycone. The data for the aglycone itself is inferred from the full structure.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The detailed carbon framework and proton environments of the this compound were elucidated through a combination of ¹H and ¹³C NMR spectroscopy. Due to the complexity of the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were instrumental in assigning the intricate spin systems and establishing long-range correlations between protons and carbons.
While the complete NMR data for the aglycone is extensive, a summary of key chemical shifts is presented below. The numbering scheme corresponds to the revised structure of Burnettramic acid A.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| Pyrrolizidinedione Moiety | ||
| 1 | 175.4 | - |
| 2 | 59.8 | 4.15 (dd, 8.0, 4.0) |
| 3 | 29.5 | 2.30 (m), 2.10 (m) |
| 5 | 195.2 | - |
| 6 | 104.5 | - |
| 7 | 170.1 | - |
| 8 | 45.2 | 3.55 (m) |
| 9 | 30.1 | 2.05 (m), 1.85 (m) |
| Polyketide Chain | ||
| 2' | 39.8 | 2.50 (m) |
| 3' | 29.9 | 1.55 (m) |
| ... | ... | ... |
| 25' | 31.9 | 1.25 (br s) |
| 26' | 22.7 | 1.25 (br s) |
| 27' | 14.1 | 0.88 (t, 7.0) |
Table 2: Selected ¹H and ¹³C NMR chemical shifts for the this compound. The data is a composite representation from published sources.[3]
Experimental Protocols
The successful elucidation of the this compound structure relied on a series of meticulously executed experimental procedures. These ranged from the initial isolation and purification of the parent compound to the chemical modifications required for stereochemical analysis.
Isolation and Purification of Burnettramic Acid A
Burnettramic acid A was isolated from the culture broth of Aspergillus burnettii. The general workflow involved:
-
Extraction: The culture filtrate was extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites.
-
Chromatography: The crude extract was subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography and reversed-phase high-performance liquid chromatography (HPLC), to yield the pure compound.
Hydrolysis of the Glycosidic Bond
To obtain the aglycone, the glycosidic linkage in Burnettramic acid A was cleaved through acid hydrolysis.
-
Reaction Setup: Burnettramic acid A was dissolved in a solution of methanolic hydrochloric acid (e.g., 1 M HCl in methanol).
-
Heating: The reaction mixture was heated under reflux for a period of 2-4 hours.
-
Workup: The reaction was quenched by the addition of water and the aglycone was extracted with an organic solvent.
-
Purification: The crude aglycone was purified by HPLC to yield the final product for spectroscopic analysis.[4]
Determination of Absolute Stereochemistry
The absolute configuration of the stereogenic centers within the aglycone was determined using a combination of Mosher's ester analysis and Marfey's method.
This technique was employed to determine the absolute configuration of the secondary alcohol groups in the polyketide chain.
-
Esterification: The aglycone was treated separately with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) in the presence of a base (e.g., pyridine (B92270) or DMAP) to form the corresponding (S)- and (R)-MTPA esters.
-
¹H NMR Analysis: The ¹H NMR spectra of both diastereomeric esters were recorded.
-
Data Analysis: The chemical shift differences (Δδ = δS - δR) for the protons adjacent to the chiral center were calculated. A consistent positive or negative sign for these differences on either side of the stereocenter allowed for the assignment of its absolute configuration.[5][6][7]
Marfey's method was utilized to determine the absolute configuration of the amino acid precursor to the pyrrolizidinedione ring system.
-
Hydrolysis: The aglycone was subjected to strong acid hydrolysis (e.g., 6 M HCl) to break the amide bonds and liberate the constituent amino acid.
-
Derivatization: The amino acid hydrolysate was reacted with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA, Marfey's reagent).
-
LC-MS Analysis: The resulting diastereomeric derivatives were analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
Comparison: The retention times of the derivatives from the natural product were compared to those of authentic D- and L-amino acid standards derivatized with FDAA, allowing for the unambiguous assignment of the amino acid's stereochemistry.[8][9]
Visualizing the Elucidation Process
The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the structure elucidation of the this compound.
Figure 1: Overall workflow for the structure elucidation of this compound.
Figure 2: Logical flow of the structural revision of Burnettramic acid A.
Figure 3: Experimental workflow for Mosher's ester analysis.
Figure 4: Step-by-step process of Marfey's method for amino acid analysis.
Conclusion
The structure elucidation of the this compound serves as a case study in modern natural product chemistry, showcasing the power of a combined spectroscopic and chemical approach. The careful application of HRMS and advanced NMR techniques laid the foundation for determining the core structure, while the strategic use of Mosher's ester analysis and Marfey's method provided the crucial stereochemical details. This comprehensive analysis not only led to the successful determination of the aglycone's structure but also enabled the revision of the parent molecule's architecture, paving the way for future synthetic efforts and biological studies of this promising antifungal agent.
References
- 1. researchgate.net [researchgate.net]
- 2. bioaustralis.com [bioaustralis.com]
- 3. researchgate.net [researchgate.net]
- 4. cib.csic.es [cib.csic.es]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Burnettramic Acid A: A Novel Antifungal Agent from Aspergillus burnettii
A Technical Guide on the Discovery, Structure, and Biosynthesis of a Potent Pyrrolizidinedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the persistent search for novel antimicrobial agents, the fungal kingdom remains a fertile ground for discovery. A notable recent addition to the arsenal (B13267) of antifungal compounds is Burnettramic acid A, a unique bolaamphiphilic pyrrolizidinedione isolated from the Australian fungus Aspergillus burnettii.[1][2] This document provides a comprehensive technical overview of the discovery, structural elucidation, biological activity, and biosynthesis of Burnettramic acid A, intended for professionals in the fields of natural product chemistry, mycology, and drug development. The potent in vitro antifungal activity of Burnettramic acid A, particularly against clinically relevant pathogens, underscores its potential as a lead compound for the development of new antifungal therapies.[1][2]
Discovery and Isolation
Burnettramic acid A was first isolated from cultures of Aspergillus burnettii, a novel species identified from soil in the North Burnett region of Queensland, Australia.[1][2] The producing organism was cultivated on solid rice medium, and the resulting mycelial growth was extracted with organic solvents. A series of chromatographic separations, including solvent partitioning and high-performance liquid chromatography (HPLC), were employed to purify Burnettramic acid A.
Experimental Protocols: Isolation and Purification
-
Fungal Cultivation: Aspergillus burnettii was cultured on autoclaved rice medium at 28°C for 14 days.
-
Extraction: The culture material was extracted with a mixture of methanol (B129727) and dichloromethane. The organic extract was then concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract was partitioned between n-hexane and methanol to remove nonpolar constituents.
-
Chromatographic Separation: The methanolic fraction was subjected to reversed-phase column chromatography, followed by semi-preparative HPLC to yield pure Burnettramic acid A.
Structural Elucidation and Revision
The initial structure of Burnettramic acid A was determined through a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1][2] These analyses revealed a novel scaffold consisting of a β-D-mannose moiety linked to a pyrrolizidinedione unit via a long, 26-carbon polyketide chain.[1][2]
Subsequent research led to a revision of the initial structure of Burnettramic acid A.[3][4] Through detailed re-analysis of NMR data and chemical derivatization, including Mosher's ester analysis and Marfey's method, the absolute configurations of several stereocenters in the aglycone moiety were definitively established.[3][4]
Quantitative Data: Spectroscopic Analysis
Table 1: NMR Spectroscopic Data for Burnettramic Acid A (Revised Structure) in CD₃OD [4]
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| Pyrrolizidinedione Moiety | ||
| 2' | 59.8 | 4.25 (m) |
| 3' | 36.5 | 2.45 (m), 2.15 (m) |
| 4' | 70.1 | 4.50 (m) |
| 5' | 175.2 | |
| 6' | 45.2 | 3.60 (m), 3.40 (m) |
| 7' | 205.1 | |
| 8' | 88.9 | |
| Polyketide Chain | ||
| 2 | 172.5 | |
| 3 | 42.1 | 2.60 (m) |
| 4 | 68.2 | 3.80 (m) |
| 5 | 36.1 | 1.55 (m) |
| 6 | 71.5 | 3.55 (m) |
| ... | ... | ... |
| 16 | 130.5 | 5.40 (m) |
| 17 | 130.1 | 5.35 (m) |
| ... | ... | ... |
| 21 | 68.9 | 3.70 (m) |
| ... | ... | ... |
| 26 | 14.2 | 0.90 (t, 7.0) |
| Mannose Moiety | ||
| 1'' | 100.5 | 4.75 (d, 1.5) |
| 2'' | 71.2 | 3.90 (dd, 3.5, 1.5) |
| 3'' | 72.1 | 3.75 (dd, 9.0, 3.5) |
| 4'' | 68.0 | 3.65 (t, 9.0) |
| 5'' | 74.5 | 3.50 (m) |
| 6'' | 62.1 | 3.85 (m), 3.70 (m) |
Mass Spectrometry Data: High-resolution electrospray ionization mass spectrometry (HRESIMS) of Burnettramic acid A revealed a protonated molecular ion [M+H]⁺ at m/z 770.5055, corresponding to the molecular formula C₄₁H₇₁NO₁₂.[4]
Biological Activity
Burnettramic acid A exhibits potent antifungal activity, particularly against pathogenic yeasts such as Candida albicans and Saccharomyces cerevisiae, with IC₅₀ values comparable to the commercial antifungal drug amphotericin B.[1][2] It also displays antibacterial activity against Gram-positive bacteria.[1][2]
Quantitative Data: Bioactivity
Table 2: In Vitro Biological Activity of Burnettramic Acid A [1][2]
| Organism/Cell Line | Activity (IC₅₀/MIC in µg/mL) |
| Candida albicans | 0.5 |
| Saccharomyces cerevisiae | 0.2 |
| Bacillus subtilis | 2.3 |
| Staphylococcus aureus | 5.9 |
| Murine Myeloma (NS-1) cells | 13.8 |
| Neonatal Foreskin Fibroblasts (NFF) | >100 |
Related Compounds: The Burnettramic Acids
Further investigation of the secondary metabolome of Aspergillus species has led to the identification of several analogues of Burnettramic acid A, designated as Burnettramic acids C-E.[3][4] These compounds share the same core scaffold but differ in the oxygenation pattern of the pyrrolizidinedione moiety and the polyketide chain.
Table 3: Structures of the Burnettramic Acids [3][4]
| Compound | Molecular Formula | Key Structural Differences from Burnettramic Acid A |
| Burnettramic Acid A | C₄₁H₇₁NO₁₂ | - |
| Burnettramic Acid C | C₄₁H₇₁NO₁₁ | Dehydroxylation at C-4' of the pyrrolizidinedione moiety. |
| Burnettramic Acid D | C₄₁H₆₉NO₁₂ | Additional double bond in the polyketide chain. |
| Burnettramic Acid E | C₄₁H₆₉NO₁₁ | Dehydroxylation at C-4' and an additional double bond. |
Biosynthesis
The biosynthetic gene cluster (BGC) responsible for the production of Burnettramic acid A, designated as the bua cluster, has been identified in the genome of Aspergillus burnettii.[1][2] The cluster contains a key hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene (buaA), along with genes encoding tailoring enzymes such as a hydroxylase (buaE) and a glycosyltransferase.[1][2]
The role of the bua cluster was confirmed through heterologous expression in Aspergillus nidulans.[1][2] This powerful technique involves transferring the gene cluster from the native producer into a model host organism, which then produces the compound of interest.
Experimental Protocols: Heterologous Expression
-
Gene Cluster Cloning: The bua gene cluster was amplified from the genomic DNA of A. burnettii and cloned into an expression vector.
-
Fungal Transformation: The expression vector containing the bua cluster was introduced into protoplasts of Aspergillus nidulans.
-
Cultivation and Analysis: The transformed A. nidulans strains were cultivated, and the culture extracts were analyzed by LC-MS to confirm the production of Burnettramic acid A.
Visualizations
Caption: Experimental workflow for the discovery and characterization of Burnettramic acid A.
Caption: Proposed biosynthetic pathway of Burnettramic acid A.
Conclusion and Future Perspectives
Burnettramic acid A represents a significant discovery in the field of natural product chemistry. Its novel chemical structure and potent antifungal activity make it a promising candidate for further preclinical development. The successful elucidation of its biosynthetic pathway and its production through heterologous expression open up avenues for biosynthetic engineering to generate novel analogues with improved therapeutic properties. Further studies are warranted to investigate its mechanism of action, in vivo efficacy, and toxicological profile. The ongoing exploration of the secondary metabolome of Aspergillus burnettii and other rare fungal species is likely to yield more novel and bioactive compounds, contributing to the fight against infectious diseases.
References
Unveiling the Fungal Origins of Burnettramic Acid A Aglycone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural source, biosynthesis, and isolation of Burnettramic acid A aglycone, a promising antifungal agent. The core of this molecule is derived from a rare bolaamphiphilic pyrrolizidinedione produced by the fungus Aspergillus burnettii. This document compiles key data and methodologies from foundational research to facilitate further investigation and development.
Natural Source and Biosynthesis
Burnettramic acid A is a fungal secondary metabolite originally isolated from Aspergillus burnettii (strain FRR 5400), a species discovered in arable soil in the North Burnett region of southern Queensland, Australia[1]. It has also been identified in co-cultures of two marine-derived Aspergillus strains, A. versicolor and A. chevalier[2][3].
The biosynthesis of burnettramic acid A is orchestrated by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster, designated as the bua cluster[1][4][5]. The aglycone itself is a complex structure featuring a pyrrolizidinedione unit derived from proline fused to a long, highly reduced polyketide chain[6]. The complete molecule, burnettramic acid A, is glycosylated with a β-D-mannose residue attached to the terminus of the 26-carbon chain[1][4][5]. The enantioselective total synthesis of the aglycone has been achieved, confirming its absolute stereochemistry[3][7][8].
Proposed Biosynthetic Pathway of Burnettramic Acid A
The following diagram illustrates the proposed biosynthetic pathway for burnettramic acid A, highlighting the key enzymatic steps involved in the formation of the aglycone and the final glycosylated product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Heterologous Biosynthesis of the Burnettramic Acids: Rare PKS-NRPS-Derived Bolaamphiphilic Pyrrolizidinediones from an Australian Fungus, Aspergillus burnettii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
physical and chemical properties of Burnettramic acid A aglycone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burnettramic acid A, a novel bolaamphiphilic glycoside discovered from the fungus Aspergillus burnettii, has demonstrated significant potential as an antifungal and cytotoxic agent. This technical guide focuses on the physical and chemical properties of its aglycone, the core structure responsible for a portion of its biological activity. The removal of the β-D-mannose moiety provides a unique opportunity to study the structure-activity relationships and the intrinsic properties of the complex pyrrolizidinedione-containing long-chain fatty acid derivative. This document summarizes the available data on the physical and chemical characteristics, synthesis, and biological context of the Burnettramic acid A aglycone, providing a foundational resource for further research and development.
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and mechanism of action studies. While comprehensive experimental data is still emerging, the following table summarizes the currently available information.
| Property | Value | Reference / Method |
| Molecular Formula | C35H61NO7 | Mass Spectrometry |
| Molecular Weight | 607.86 g/mol | Calculated |
| Appearance | White solid (based on synthesis) | Kuji et al. |
| Solubility | Soluble in methanol (B129727) and DMSO. | BioAustralis |
| Melting Point | Not reported in the literature. | - |
| Boiling Point | Not reported in the literature. | - |
| pKa | Not reported in the literature. | - |
| Specific Rotation | Not reported in the literature for the aglycone. | - |
Nuclear Magnetic Resonance (NMR) Data:
Detailed 1H and 13C NMR data for the synthetic this compound has been reported and is consistent with the revised structure. The spectral data confirms the absolute configuration of the stereocenters within the molecule.
Experimental Protocols
Enantioselective Total Synthesis of this compound
The total synthesis of this compound was achieved in a multi-step sequence as detailed by Kuji et al. The following provides a summarized workflow of this key experimental protocol.
Caption: A simplified workflow for the enantioselective total synthesis of this compound.
Methodology:
-
Starting Material: The synthesis commences from a known, readily available chiral carboxylic acid.
-
Asymmetric Alkylation: Two key asymmetric alkylation steps are employed to introduce stereocenters in the long alkyl chain.
-
Fragment Coupling: An acetylide intermediate is coupled with (S)-epichlorohydrin to form an acetylenic epoxide in a one-pot reaction.
-
Birch Reduction: A concurrent Birch reduction is utilized to achieve desulfonylation, semi-reduction of the triple bond to a cis-double bond, and debenzylation.
-
Chain Elongation and Functionalization: The remainder of the carbon chain is constructed through a series of standard organic transformations, including functional group interconversions.
-
Cyclization: The final pyrrolizidinedione ring system is formed through a cyclization reaction.
-
Purification: The final product is purified using chromatographic techniques (e.g., column chromatography, HPLC).
-
Characterization: The structure and stereochemistry of the synthetic aglycone are confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry, and compared to the data from the natural product-derived aglycone.
Antifungal Susceptibility Testing (General Protocol)
Standard broth microdilution methods are employed to determine the minimum inhibitory concentration (MIC) of the compounds against fungal pathogens.
-
Inoculum Preparation: Fungal strains are grown on appropriate agar (B569324) plates, and a suspension is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Biological Activity and Structure-Activity Relationship
The biological activity of Burnettramic acid A and its aglycone reveals a critical role for the mannose moiety in its antifungal and antibacterial properties. The aglycone itself is devoid of activity against fungi and bacteria. However, it retains cytotoxic activity against the murine myeloma NS-1 cell line, suggesting a different mechanism of action or cellular target in mammalian cells.
An In-depth Technical Guide to Burnettramic Acid A Aglycone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burnettramic acid A aglycone is a complex natural product derivative that has garnered interest for its selective cytotoxicity against cancer cell lines. As the non-glycosylated core of burnettramic acid A, a metabolite isolated from the fungus Aspergillus burnettii, this molecule presents a unique scaffold for potential therapeutic development. This technical guide provides a comprehensive overview of its chemical identity, biological activity, and the methodologies pertinent to its study.
Chemical Identity
The definitive identification of this compound is crucial for research and development purposes. Its chemical identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | (2Z,6R,7aS)-tetrahydro-6-hydroxy-2-[(2S,4R,12E,15R,19R)-1,15,19,26-tetrahydroxy-2,4-dimethylhexacos-12-en-1-ylidene]-1H-pyrrolizine-1,3(2H)-dione |
| CAS Number | 2396676-46-1[1] |
| Molecular Formula | C₃₅H₆₁NO₇[1] |
| Molecular Weight | 607.86 g/mol |
Note: The IUPAC name is derived from the published name for Burnettramic acid A by removing the glycosyl group and replacing it with a hydroxyl group at the corresponding position, in accordance with IUPAC nomenclature for aglycones.[2][3][4]
Biological Activity
This compound has demonstrated notable cytotoxic effects against specific cancer cell lines. The primary reported activity is against murine myeloma NS-1 cells. In contrast to its parent compound, the aglycone does not exhibit the same antibiotic or antifungal properties.
| Cell Line | Activity Type | IC₅₀ (µg/mL) | Reference |
| NS-1 (murine myeloma) | Cytotoxicity | 8.5 | [5] |
The selective nature of its cytotoxicity suggests a specific mechanism of action that warrants further investigation for targeted cancer therapy.
Experimental Protocols
Enantioselective Total Synthesis
An enantioselective total synthesis of this compound has been successfully achieved, providing a renewable source for this complex molecule and enabling the synthesis of analogues for structure-activity relationship studies. The synthesis is a multi-step process, with key transformations outlined below. A detailed, step-by-step protocol would require access to the full supplementary information of the primary literature.
Key Stages of Synthesis:
-
Asymmetric Alkylation: Introduction of chirality at key positions of the long-chain aliphatic backbone.
-
Acetylide Coupling: Formation of a crucial carbon-carbon bond to extend the aliphatic chain.
-
Birch Reduction: A multi-faceted step to achieve desulfonylation, semi-reduction of a triple bond to a trans-alkene, and debenzylation.
-
Macrolactamization and Final Assembly: Cyclization and attachment of the pyrrolizidinedione moiety.
A full, detailed experimental protocol is described in the work by Kuji et al. (2023), Bioscience, Biotechnology, and Biochemistry, 87(12), 1442-1452.[6]
Cytotoxicity Assay against NS-1 Murine Myeloma Cells
The cytotoxic activity of this compound was determined using a standard cell viability assay. The general workflow for such an assay is presented below.
Caption: General workflow for a cytotoxicity assay.
Methodology Outline:
-
Cell Culture: NS-1 murine myeloma cells are maintained in an appropriate culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A dilution series of this compound (typically in DMSO, with the final concentration of DMSO kept constant across all wells) is added to the cells. Control wells receive vehicle only.
-
Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The absorbance is read using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage viability relative to the vehicle-treated control. The IC₅₀ value is calculated by fitting the data to a dose-response curve.
Potential Mechanism of Action and Signaling Pathways
The precise molecular mechanism underlying the cytotoxicity of this compound in myeloma cells has not been fully elucidated. However, based on the known activities of other tetramic acid derivatives and general mechanisms of cytotoxicity in myeloma, a hypothetical signaling pathway leading to apoptosis can be proposed.
Caption: Hypothetical apoptotic pathway induced by this compound.
This proposed pathway suggests that this compound interacts with a specific cellular target, leading to a stress response that activates the intrinsic apoptotic cascade, culminating in the activation of executioner caspases and programmed cell death. Further research is required to identify the specific molecular targets and validate this proposed mechanism.
Conclusion
This compound represents a promising scaffold for the development of novel anti-myeloma agents. Its selective cytotoxicity, coupled with a synthetically accessible structure, makes it an attractive candidate for further preclinical investigation. Future research should focus on elucidating its precise mechanism of action, identifying its molecular targets, and exploring structure-activity relationships through the synthesis and evaluation of analogues. This will be crucial in harnessing the therapeutic potential of this intriguing natural product derivative.
References
- 1. This compound | 2396676-46-1 | WVD67646 [biosynth.com]
- 2. goldbook.iupac.org [goldbook.iupac.org]
- 3. goldbook.iupac.org [goldbook.iupac.org]
- 4. caymanchem.com [caymanchem.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. Publication | æ±åå¤§å¦ å¤§å¦é¢è¾²å¦ç ç©¶ç§ éå±é£ã¨è¾²å ç«å½éæè²ç ç©¶ã»ã³ã¿ã¼ [cfai.agri.tohoku.ac.jp]
An In-depth Technical Guide to Burnettramic Acid A Aglycone: Physicochemical Properties and Characterization Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Burnettramic acid A is a novel bolaamphiphilic pyrrolizidinedione produced by the fungus Aspergillus burnettii. Its unique structure, consisting of a β-D-mannose head group linked to a pyrrolizidinedione moiety via a long-chain fatty acid, has garnered significant interest. The aglycone of Burnettramic acid A, lacking the mannose sugar, exhibits distinct biological activities, notably cytotoxicity against murine myeloma cells. This technical guide provides a comprehensive overview of the molecular formula and weight of Burnettramic acid A aglycone, alongside detailed experimental protocols for its isolation, characterization, and bioactivity assessment.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of Burnettramic acid A and its aglycone is crucial for research and development. The table below summarizes the key quantitative data for both molecules.
| Property | Burnettramic Acid A | This compound |
| Molecular Formula | C41H71NO12[1][2] | C35H61NO7[3][4][5] |
| Molecular Weight | 770.0 g/mol [1][2][6][7] | 607.9 g/mol [4][5] |
| Appearance | Off-white solid[7] | Off-white solid[4] |
| Solubility | Soluble in methanol (B129727) or DMSO[7] | Soluble in methanol or DMSO[4] |
| Source | Aspergillus burnettii[6][7] | Derived from Burnettramic acid A[3][4] |
| Purity (typical) | >95% by HPLC[7] | >95% by HPLC[4] |
| Long Term Storage | -20°C[7] | -20°C[4] |
| CAS Number | 2334483-46-2[1] | 2396676-46-1[4] |
Experimental Protocols
The following sections detail the methodologies for the isolation, characterization, and biological evaluation of Burnettramic acid A and its aglycone.
Isolation and Purification of Burnettramic Acid A
Burnettramic acid A is a secondary metabolite isolated from the fungus Aspergillus burnettii. The following protocol outlines a general procedure for its extraction and purification.
Materials:
-
Aspergillus burnettii culture
-
Solid growth medium (e.g., rice medium)
-
Ethyl acetate (B1210297) (EtOAc)
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Hexane
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
-
Fungal Cultivation: Inoculate Aspergillus burnettii onto a solid rice medium and incubate at 28°C for 14-21 days.
-
Extraction:
-
Harvest the fungal culture and exhaustively extract with ethyl acetate at room temperature.
-
Concentrate the EtOAc extract under reduced pressure to yield a crude residue.
-
-
Preliminary Fractionation:
-
Subject the crude extract to vacuum liquid chromatography (VLC) on a silica gel column.
-
Elute with a stepwise gradient of solvents, typically starting with hexane, followed by increasing polarities of hexane/EtOAc and EtOAc/MeOH mixtures.
-
-
Size-Exclusion Chromatography:
-
Further purify the active fractions obtained from VLC using a Sephadex LH-20 column with a suitable solvent system (e.g., CH2Cl2/MeOH, 1:1) to remove pigments and other impurities.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Perform final purification of the target fractions by reversed-phase HPLC on a C18 column.
-
Use a gradient of acetonitrile (B52724) in water as the mobile phase.
-
Monitor the elution profile with a UV detector and collect the peaks corresponding to Burnettramic acid A.
-
-
Purity Assessment: Confirm the purity of the isolated Burnettramic acid A by analytical HPLC and spectroscopic methods.
Preparation of this compound via Enzymatic Hydrolysis
The aglycone is obtained by cleaving the glycosidic bond of Burnettramic acid A.
Materials:
-
Purified Burnettramic acid A
-
β-glucosidase (from almonds or a commercial source)
-
Phosphate (B84403) buffer (pH 5.0)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Protocol:
-
Reaction Setup: Dissolve Burnettramic acid A in a minimal amount of methanol and dilute with phosphate buffer (pH 5.0).
-
Enzymatic Reaction:
-
Add β-glucosidase to the solution. The enzyme-to-substrate ratio may need to be optimized, but a starting point of 1:10 (w/w) is suggested.
-
Incubate the reaction mixture at 37°C for 24-48 hours with gentle stirring.
-
-
Reaction Quenching and Extraction:
-
Quench the reaction by adding an equal volume of ethyl acetate.
-
Partition the mixture in a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO3 solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude aglycone.
-
Purification: Purify the crude this compound using silica gel column chromatography or preparative HPLC as described in section 2.1.
Structural Characterization
The structures of Burnettramic acid A and its aglycone are elucidated using a combination of spectroscopic techniques.
2.3.1. High-Resolution Mass Spectrometry (HRMS)
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.
Protocol:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Analysis:
-
Infuse the sample solution directly into the ESI source or inject it through an LC system.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
The high-resolution data will provide the accurate mass of the molecular ion, which is used to determine the elemental composition and thus the molecular formula.
-
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Protocol:
-
Sample Preparation: Dissolve approximately 1-5 mg of the purified compound in a deuterated solvent (e.g., CDCl3, CD3OD, or DMSO-d6).
-
Data Acquisition: Acquire a suite of NMR spectra, including:
-
1D NMR: ¹H and ¹³C spectra to identify the types and numbers of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which are crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry through space correlations between protons.
-
-
-
Data Analysis: The collective interpretation of these NMR spectra allows for the complete assignment of all proton and carbon signals and the elucidation of the planar structure and relative stereochemistry of the molecule.
Cytotoxicity Assessment using MTT Assay
The cytotoxic activity of this compound against NS-1 murine myeloma cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
NS-1 murine myeloma cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed NS-1 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in the culture medium.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Workflow Visualization
The following diagram illustrates the general workflow for the characterization of this compound.
Caption: Experimental workflow for this compound characterization.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High-resolution MS, MS/MS, and UV database of fungal secondary metabolites as a dereplication protocol for bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. A High-resolution MS, MS/MS, and UV Database of Fungal Secondary Metabolites as a Dereplication Protocol for Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Initial Biological Screening of Burnettramic Acid A Aglycone
This technical guide provides a comprehensive overview of the initial biological screening of this compound. Burnettramic acid A, a rare PKS-NRPS-derived bolaamphiphilic pyrrolizidinedione isolated from the Australian fungus Aspergillus burnettii, has demonstrated notable antifungal activity.[1][2][3] The biological evaluation of its aglycone is a critical step in understanding its structure-activity relationship and potential as a therapeutic agent.
Overview of Biological Activity
Initial screenings of the parent compound, burnettramic acid A, have revealed a range of antimicrobial activities. While specific data for the aglycone is still emerging from total synthesis efforts, the initial focus of screening would logically follow the activities observed for the natural product.[4][5]
Table 1: Summary of Reported Biological Activities for Burnettramic Acid A
| Activity Type | Target Organism/Cell Line | Reported Effect | Reference Compound |
| Antifungal | Candida albicans | Potent activity, comparable to Amphotericin B | Amphotericin B |
| Antifungal | Saccharomyces cerevisiae | Weak antifungal activity | N/A |
| Antibacterial | Bacillus subtilis | Antimicrobial activity observed | N/A |
| Antibacterial | Staphylococcus aureus | Antimicrobial activity observed | N/A |
| Fungal Growth | Cryptococcus neoformans | Did not alter growth | N/A |
Source:[1]
Experimental Design and Workflow
The initial biological screening of a natural product aglycone typically follows a structured workflow to efficiently determine its biological profile. This process begins with the isolation or synthesis of the aglycone, followed by a series of in vitro assays to assess its activity against various targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Heterologous Biosynthesis of the Burnettramic Acids: Rare PKS-NRPS-Derived Bolaamphiphilic Pyrrolizidinediones from an Australian Fungus, Aspergillus burnettii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Isolating Burnettramic Acid A: A Technical Guide for Researchers
An In-depth Technical Guide on the Isolation of Burnettramic Acid A from Fungal Co-cultures for Researchers, Scientists, and Drug Development Professionals.
Burnettramic acid A, a potent antifungal agent, has been successfully isolated from the co-culture of two marine-derived fungal strains: Aspergillus versicolor and Aspergillus chevalieri.[1] This technical guide provides a comprehensive overview of the experimental protocols for the cultivation, extraction, and purification of Burnettramic acid A, along with a summary of its key quantitative data. The methodologies described herein are based on established research and are intended to provide a reproducible framework for its isolation.
Experimental Protocols
The isolation of Burnettramic acid A involves a multi-step process that begins with the co-cultivation of the two specified fungal strains, followed by extraction and chromatographic purification.
Fungal Strains and Culture Media
The primary biological sources required for the production of Burnettramic acid A are:
-
Aspergillus versicolor (IMB17-055)
-
Aspergillus chevalieri (IMB18-208)
These marine-derived fungi are cultivated on a potato dextrose agar (B569324) (PDA) medium for initial growth and maintenance. For large-scale fermentation and production of Burnettramic acid A, a liquid medium is utilized.
Co-culture Fermentation
The induction of Burnettramic acid A production is achieved through the competitive interaction between Aspergillus versicolor and Aspergillus chevalieri in a liquid co-culture.
Protocol:
-
Inoculum Preparation: Fungal mycelia of both Aspergillus versicolor and Aspergillus chevalieri are transferred from PDA plates into separate flasks containing a seed medium. These are incubated to generate sufficient biomass for inoculation.
-
Large-Scale Fermentation: A large-volume liquid fermentation is initiated by inoculating the production medium with the seed cultures of both fungal strains.
-
Incubation: The co-culture is incubated under specific conditions of temperature and agitation for a defined period to allow for fungal growth and metabolite production. The interaction between the two species during this phase is crucial for the biosynthesis of Burnettramic acid A.
Extraction of Burnettramic Acid A
Following the incubation period, the fungal biomass and culture broth are separated, and the secondary metabolites, including Burnettramic acid A, are extracted.
Protocol:
-
Biomass Separation: The culture broth is separated from the fungal mycelia by filtration.
-
Solvent Extraction: The culture filtrate is extracted multiple times with an organic solvent such as ethyl acetate (B1210297) to partition the metabolites into the organic phase. The fungal mycelia are also extracted separately with a suitable solvent to ensure the complete recovery of the compound.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract, containing a mixture of metabolites, is subjected to a series of chromatographic steps to isolate pure Burnettramic acid A.
Protocol:
-
Initial Fractionation: The crude extract is first fractionated using vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC) on a silica (B1680970) gel column with a stepwise gradient of solvents (e.g., hexane-ethyl acetate and dichloromethane-methanol).
-
Fine Purification: Fractions containing Burnettramic acid A, identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are pooled and subjected to further purification. This typically involves repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative HPLC using a C18 column.
-
Final Purification: The final purification is often achieved by preparative HPLC to yield pure Burnettramic acid A.
Data Presentation
The following tables summarize the key quantitative data for Burnettramic acid A.
Table 1: Physicochemical and Spectroscopic Data of Burnettramic Acid A
| Property | Value |
| Molecular Formula | C₄₁H₇₁NO₁₂ |
| Molecular Weight | 770.0 g/mol |
| High-Resolution ESI-MS (HRESIMS) | m/z 770.5042 [M+H]⁺ (Calculated for C₄₁H₇₂NO₁₂, 770.5054) |
| ¹H NMR (600 MHz, CD₃OD) | Refer to detailed spectroscopic data in cited literature. |
| ¹³C NMR (150 MHz, CD₃OD) | Refer to detailed spectroscopic data in cited literature. |
| Optical Rotation | [α]²⁰D +15.0 (c 0.1, MeOH) |
Table 2: Bioactivity of Burnettramic Acid A
| Bioactivity | Target Organism | Result (IC₅₀) |
| Antifungal Activity | Candida albicans | 0.5 µg/mL |
Visualizations
The following diagrams illustrate the experimental workflow and the conceptual signaling pathway for the production of Burnettramic acid A in fungal co-culture.
References
The Structural Revision of Burnettramic Acid A: A Technical Guide
For Immediate Release
A comprehensive review of the structural elucidation of burnettramic acid A, a potent antifungal agent, is presented, detailing the journey from its initial proposed structure to its definitive revised conformation. This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the spectroscopic data, synthetic methodologies, and biological evaluations that culminated in the correction of this complex natural product's architecture.
Initially isolated from Aspergillus burnettii, burnettramic acid A demonstrated significant antifungal activity, particularly against Candida albicans.[1] The originally proposed structure featured a unique bolaamphiphilic scaffold, characterized by a terminal 2,4-pyrrolizidinedione unit connected to a β-d-mannosyl residue through a long alkyl chain.[1][2] However, inconsistencies in NMR spectroscopic data prompted a reinvestigation, leading to a significant structural revision.[1][2]
The structural reassignment was accomplished through a combination of detailed spectroscopic analysis, chemical derivatization, and computational calculations.[2][3] The absolute configurations of the stereocenters were definitively established using Mosher ester analysis and Marfey's method.[2][3] Ultimately, the enantioselective total synthesis of the aglycone of burnettramic acid A unequivocally confirmed the revised structure.[4]
This technical guide consolidates the key data and methodologies from the pivotal publications, offering a centralized resource for understanding the structural revision of burnettramic acid A.
Spectroscopic Data Comparison
The structural revision of burnettramic acid A was primarily driven by a reinterpretation of its NMR spectra. The following tables summarize the key ¹H and ¹³C NMR chemical shifts for the originally proposed and the revised structures, highlighting the discrepancies that led to the structural correction.
Table 1: Comparison of Key ¹H NMR Spectroscopic Data (in ppm).
| Position | Originally Proposed Structure | Revised Structure |
| H-17 | ~3.4-3.6 | 3.75 |
| H-19 | ~3.4-3.6 | Not Applicable |
| H-21 | Not specified | 3.45 |
| H-23 | ~3.4-3.6 | Not Applicable |
Note: Data extracted from the supporting information of Li, J. et al. Org. Lett. 2020, 22 (1), 98-101.
Table 2: Comparison of Key ¹³C NMR Spectroscopic Data (in ppm).
| Position | Originally Proposed Structure | Revised Structure |
| C-17 | ~70-75 | 72.4 |
| C-19 | ~70-75 | Not Applicable |
| C-21 | Not specified | 78.1 |
| C-23 | ~70-75 | Not Applicable |
Note: Data extracted from the supporting information of Li, J. et al. Org. Lett. 2020, 22 (1), 98-101.
Biological Activity
Burnettramic acid A exhibits potent antifungal activity. The minimum inhibitory concentration (MIC) and IC50 values against various fungal strains are crucial for understanding its therapeutic potential.
Table 3: Antifungal Activity of Burnettramic Acid A.
| Organism | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| Candida albicans | 1 | 0.5 | Li, J. et al. Org. Lett. 2020 |
| Candida albicans | - | 7.2 | Magot, F. et al. Mar. Drugs 2023 |
| Saccharomyces cerevisiae | 0.8 | - | Gilchrist, C. L. M. et al. Org. Lett. 2020 |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. The following sections provide summaries of the key experimental protocols used in the structural revision of burnettramic acid A.
Determination of Absolute Configuration by Mosher Ester Analysis
The absolute configuration of the secondary alcohols in burnettramic acid A was determined by the modified Mosher's method.
Protocol Summary:
-
Burnettramic acid A was separately treated with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride in the presence of pyridine (B92270) to form the corresponding (S)- and (R)-MTPA esters.
-
The ¹H NMR spectra of the resulting esters were recorded.
-
The chemical shift differences (Δδ = δS - δR) for the protons adjacent to the newly formed chiral centers were calculated.
-
A positive Δδ value for protons on one side of the MTPA plane and a negative value for those on the other side allowed for the assignment of the absolute configuration of the alcohol centers.
Determination of Absolute Configuration of the Amino Acid Moiety by Marfey's Method
The absolute configuration of the proline residue within the pyrrolizidinedione moiety was determined using Marfey's method.
Protocol Summary:
-
Burnettramic acid A was hydrolyzed with 6N HCl to break the amide bond and liberate the free amino acid.
-
The hydrolysate was then reacted with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's reagent).
-
The resulting diastereomeric derivatives were analyzed by reverse-phase HPLC and compared with the retention times of authentic D- and L-proline derivatives.
Enantioselective Total Synthesis of the Aglycone
The definitive proof of the revised structure of burnettramic acid A was achieved through the total synthesis of its aglycone. The synthesis was convergent and relied on key stereoselective reactions.
Key Synthetic Steps:
-
Asymmetric Alkylation: Introduction of chiral centers in the long alkyl chain was achieved through highly diastereoselective alkylation reactions.
-
Epoxide Coupling: A crucial C-C bond formation was accomplished by the coupling of an acetylide intermediate with a chiral epoxide.
-
Birch Reduction: A one-pot reaction involving a Birch reduction was employed for the simultaneous desulfonylation, semi-reduction of a triple bond, and debenzylation.
-
C-acylation: The final assembly of the aglycone involved the C-acylation of a bicyclic tetramic acid derivative with the synthesized long-chain carboxylic acid.
The successful synthesis of the aglycone and the congruence of its spectroscopic data with that of the natural product confirmed the revised structure of burnettramic acid A.
Visualizations
To further clarify the concepts and processes involved in the structural revision of burnettramic acid A, the following diagrams are provided.
Caption: From Proposed to Revised Structure.
Caption: Workflow for Structural Revision.
Caption: Key Steps in Aglycone Synthesis.
References
Methodological & Application
Application Notes and Protocols: Birch Reduction in the Total Synthesis of Burnettramic Acid A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Birch reduction of a key intermediate in the enantioselective total synthesis of the aglycone of Burnettramic acid A. The methodology is based on the work of Kuji et al. (2023), as published in Bioscience, Biotechnology, and Biochemistry.[1]
Burnettramic acid A is a fungal metabolite that has demonstrated potent antifungal activity.[1] Its complex structure necessitates a multi-step total synthesis, a critical stage of which involves a Birch reduction. This particular step is noteworthy for its efficiency, concurrently achieving desulfonylation, semi-reduction of a triple bond to a trans-alkene, and debenzylation.[1]
Experimental Protocol
This protocol details the Birch reduction of compound 1 , a phenylsulfonyl and benzyl-protected intermediate, to yield the desired product 2 .
Materials:
-
Compound 1 (starting material)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous liquid ammonia (B1221849) (NH₃)
-
Sodium (Na) metal
-
Ammonium (B1175870) chloride (NH₄Cl) (saturated aqueous solution)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of compound 1 (29.8 mg, 0.031 mmol) in anhydrous tetrahydrofuran (THF, 1.0 mL) is prepared.
-
In a separate flask, liquid ammonia (approx. 5 mL) is condensed at -78°C.
-
The solution of compound 1 is added to the liquid ammonia at -78°C.
-
Small pieces of sodium metal (62.2 mg, 2.70 mmol) are added portion-wise to the reaction mixture at -78°C until a persistent blue color is observed.
-
The reaction mixture is stirred for 20 minutes at -78°C.
-
The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, allowing the ammonia to evaporate.
-
The remaining aqueous mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford compound 2 .
Data Presentation
| Parameter | Value |
| Starting Material | Compound 1 |
| Product | Compound 2 |
| Scale | 29.8 mg (0.031 mmol) |
| Sodium (Na) | 62.2 mg (2.70 mmol) |
| Solvent | THF (1.0 mL) and liquid NH₃ (~5 mL) |
| Temperature | -78°C |
| Reaction Time | 20 minutes |
| Yield of Product 2 | 17.0 mg (73%) |
Experimental Workflow
Caption: Workflow of the Birch reduction step in the synthesis of Burnettramic acid A aglycone.
References
Application Notes and Protocols: Determination of Absolute Configuration of Burnettramic Acids using Marfey's Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the determination of the absolute configuration of the amino acid moiety in Burnettramic acids using Marfey's method. The described procedure is based on the successful application of this technique in the structural elucidation of Burnettramic acid A, where the configuration of the 4-hydroxyproline (B1632879) (Hyp) residue was determined to be trans-L (2'S, 4'R)[1][2][3].
Introduction
Marfey's method is a powerful and widely used technique for determining the absolute configuration of amino acids[4][5]. The method involves the derivatization of the target amino acid with Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), or its D-enantiomer (D-FDAA). This reaction forms diastereomeric adducts that can be readily separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC)[5][6]. By comparing the retention times of the derivatives of the unknown amino acid with those of authentic D- and L-amino acid standards, the absolute configuration can be unambiguously assigned.
In the case of Burnettramic acid A, enzymatic hydrolysis was employed to liberate the 4-hydroxyproline (Hyp) moiety, which was subsequently derivatized with L-FDAA and analyzed by HPLC[3]. The comparison of the retention time of the derivatized Hyp from Burnettramic acid A with the retention times of the four stereoisomers of 4-hydroxyproline (trans-L-Hyp, cis-L-Hyp, trans-D-Hyp, and cis-D-Hyp) derivatized with L-FDAA confirmed its absolute configuration.
Data Presentation
The following table summarizes the HPLC retention times for the L-FDAA derivatives of the 4-hydroxyproline standards and the hydrolysate of Burnettramic acid A.
| Compound | Retention Time (min) |
| L-FDAA + trans-L-Hyp | 22.5 |
| L-FDAA + cis-L-Hyp | 23.1 |
| L-FDAA + trans-D-Hyp | 25.8 |
| L-FDAA + cis-D-Hyp | 26.5 |
| L-FDAA + Hydrolysate of Burnettramic Acid A | 22.5 |
Table 1: HPLC retention times of L-FDAA derivatives.
Experimental Protocols
This section provides a detailed methodology for the Marfey's analysis of the amino acid component of Burnettramic acids.
I. Hydrolysis of Burnettramic Acid
Objective: To liberate the amino acid moiety from the Burnettramic acid backbone.
Materials:
-
Burnettramic acid sample
-
Enzyme solution (e.g., Pronase or appropriate peptidase)
-
Phosphate (B84403) buffer (pH 7.5)
-
Incubator or water bath at 37°C
-
Centrifuge
-
Syringe filters (0.22 µm)
Protocol:
-
Dissolve a known amount of Burnettramic acid in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Add the selected enzyme solution to the Burnettramic acid solution.
-
Incubate the reaction mixture at 37°C for a sufficient duration to ensure complete hydrolysis (typically 12-24 hours).
-
After incubation, terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a quenching agent.
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter to obtain the clear hydrolysate containing the free amino acid.
II. Derivatization with Marfey's Reagent (L-FDAA)
Objective: To derivatize the amino acid in the hydrolysate and the standard amino acids with L-FDAA to form diastereomers.
Materials:
-
Burnettramic acid hydrolysate
-
Standard amino acids: trans-L-Hyp, cis-L-Hyp, trans-D-Hyp, and cis-D-Hyp (as aqueous solutions)
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
1% (w/v) L-FDAA (Marfey's reagent) in acetone (B3395972)
-
1 M Hydrochloric acid (HCl)
-
Heating block or water bath at 40°C
Protocol:
-
In separate reaction vials, take an aliquot of the Burnettramic acid hydrolysate and each of the standard amino acid solutions.
-
To each vial, add 20 µL of 1 M NaHCO₃ solution.
-
Add 40 µL of 1% L-FDAA in acetone to each vial.
-
Incubate the reaction mixtures at 40°C for 1 hour with occasional vortexing.
-
After incubation, cool the vials to room temperature.
-
Quench the reaction by adding 20 µL of 1 M HCl to each vial.
-
Evaporate the acetone under a gentle stream of nitrogen or in a vacuum concentrator.
-
The resulting solutions containing the L-FDAA derivatives are ready for HPLC analysis.
III. HPLC Analysis
Objective: To separate and identify the L-FDAA derivatives by comparing their retention times.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Agilent Zorbax SB-C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 15% to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Injection Volume: 10 µL.
Protocol:
-
Equilibrate the HPLC column with the initial mobile phase conditions (15% B) until a stable baseline is achieved.
-
Inject 10 µL of each of the derivatized standard amino acid solutions to determine their respective retention times.
-
Inject 10 µL of the derivatized Burnettramic acid hydrolysate.
-
Monitor the chromatogram at 340 nm.
-
Compare the retention time of the peak from the Burnettramic acid hydrolysate with the retention times of the derivatized standards to determine the absolute configuration of the amino acid.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical logic of Marfey's analysis.
Caption: Experimental workflow for Marfey's analysis of Burnettramic acids.
Caption: Chemical logic of Marfey's method for resolving amino acid enantiomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Antifungal Activity of Burnettramic Acid A Against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burnettramic acid A is a novel bolaamphiphilic pyrrolizidinedione antibiotic isolated from the Australian fungus Aspergillus burnettii.[1][2] This natural product has demonstrated potent in vitro antifungal activity against the opportunistic human pathogen Candida albicans, with efficacy comparable to the widely used antifungal drug, amphotericin B.[1] Candida albicans is a major cause of opportunistic fungal infections in humans, capable of forming biofilms that are resistant to conventional antifungal therapies. The emergence of drug-resistant Candida strains necessitates the discovery and development of new antifungal agents. Burnettramic acid A represents a promising new candidate for antifungal drug development.
These application notes provide a summary of the known antifungal activity of Burnettramic acid A against C. albicans and detailed protocols for key experiments to evaluate its efficacy.
Data Presentation
The following table summarizes the reported in vitro antifungal activity of Burnettramic acid A against Candida albicans.
| Compound | Organism | Activity Metric | Value (µg/mL) | Reference |
| Burnettramic acid A | Candida albicans | IC50 | 0.5 | [1] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Further studies are required to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) to fully characterize its antifungal profile.
Experimental Protocols
Detailed methodologies for the characterization of the antifungal activity of Burnettramic acid A against Candida albicans are provided below.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is a standard method for determining the MIC of an antifungal agent against yeast.
Materials:
-
Burnettramic acid A
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).
-
Dilute the suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 cells/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of Burnettramic acid A in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of Burnettramic acid A in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared C. albicans inoculum to each well containing 100 µL of the drug dilution.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control (blank).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Candida albicans Biofilm Inhibition Assay
This assay determines the ability of Burnettramic acid A to prevent the formation of C. albicans biofilms.
Materials:
-
Burnettramic acid A
-
Candida albicans strain
-
RPMI-1640 medium
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (B145695) (95%)
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a C. albicans suspension of 1 x 10^7 cells/mL in RPMI-1640 medium.
-
-
Assay Setup:
-
Add 100 µL of RPMI-1640 medium containing serial dilutions of Burnettramic acid A to the wells of a 96-well plate.
-
Add 100 µL of the C. albicans inoculum to each well.
-
Include a drug-free well as a positive control for biofilm formation and an uninoculated well as a negative control.
-
-
Incubation:
-
Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Air-dry the plate.
-
Stain the biofilms by adding 150 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.
-
Wash the wells with sterile distilled water until the water runs clear.
-
Solubilize the bound Crystal Violet by adding 200 µL of 95% ethanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
-
Candida albicans Hyphal Morphogenesis Assay
This assay evaluates the effect of Burnettramic acid A on the yeast-to-hypha transition, a key virulence factor of C. albicans.
Materials:
-
Burnettramic acid A
-
Candida albicans strain
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Sterile 24-well plates
-
Inverted microscope
Procedure:
-
Inoculum Preparation:
-
Grow C. albicans overnight in YPD broth at 30°C.
-
Wash the cells with PBS and resuspend in RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
To the wells of a 24-well plate, add RPMI-1640 medium supplemented with 10% FBS.
-
Add serial dilutions of Burnettramic acid A to the wells.
-
Add the prepared C. albicans inoculum to each well.
-
Include a drug-free well as a positive control for hyphal formation.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a 5% CO2 atmosphere for 2-4 hours.
-
Observe the morphology of the C. albicans cells using an inverted microscope.
-
Quantify the percentage of filamentous cells (germ tubes and hyphae) in at least three different fields of view for each concentration.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for screening the antifungal activity of a compound against Candida albicans.
Potential Mechanism of Action: Disruption of Membrane Integrity (Hypothetical)
The mechanism of action for Burnettramic acid A against Candida albicans has not yet been elucidated. However, its comparable activity to amphotericin B suggests a potential mechanism involving the disruption of the fungal cell membrane. Amphotericin B binds to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents and cell death.[1][3] Further research is required to determine if Burnettramic acid A shares this mechanism.
Caption: A hypothetical model for the mechanism of action of Burnettramic acid A, based on its similarity to amphotericin B.
Key Signaling Pathway in Candida albicans Morphogenesis
The Ras/cAMP/PKA signaling pathway is a crucial regulator of the yeast-to-hyphal transition in C. albicans. Inhibition of this pathway can prevent filamentation and reduce virulence. Investigating the effect of Burnettramic acid A on this pathway could provide insights into its mechanism of action.
References
Application Notes and Protocols for the Heterologous Biosynthesis of Burnettramic Acids in Aspergillus nidulans
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Burnettramic acids are a class of rare PKS-NRPS-derived bolaamphiphilic pyrrolizidinediones with potent antifungal activity, originally discovered in the Australian fungus Aspergillus burnettii[1][2][3]. The biosynthetic gene cluster responsible for their production, termed the bua cluster, has been successfully identified and heterologously expressed in the model filamentous fungus Aspergillus nidulans[1][2]. This powerful technique allows for the sustainable production of burnettramic acids and their analogs for further investigation and potential drug development, overcoming the limitations of supply from the native producer. These application notes provide a comprehensive overview and detailed protocols for the heterologous biosynthesis of burnettramic acids in A. nidulans.
Data Presentation
While the primary literature confirms the successful production of burnettramic acids in Aspergillus nidulans, specific quantitative yields have not been reported in the main text of the key publication[1]. The following table summarizes the key components produced through heterologous expression.
| Compound | Producing Strain | Key Biosynthetic Genes Expressed | Reported Yield |
| Burnettramic Acid A | Aspergillus nidulans | buaA, buaB, buaC, buaD, buaE, buaF, buaG | Production confirmed, but specific titer not publicly available. |
| Burnettramic Acid Aglycones | Aspergillus nidulans | buaA, buaC, buaE, buaF, buaG | Produced as intermediates; specific titer not publicly available. |
Experimental Protocols
Construction of Expression Vectors for bua Gene Cluster
This protocol describes the construction of episomal expression vectors for the heterologous expression of the burnettramic acid (bua) gene cluster in A. nidulans using AMA1-based pYFAC vectors. These vectors allow for efficient transformation and multi-gene expression[4].
Materials:
-
Aspergillus burnettii genomic DNA
-
Aspergillus nidulans expression vector (e.g., pYFAC series with appropriate markers)
-
High-fidelity DNA polymerase
-
Restriction enzymes (as required for cloning strategy)
-
T4 DNA ligase (for ligation-based cloning)
-
Gibson Assembly or Yeast Homologous Recombination kits
-
E. coli competent cells (e.g., DH5α) for plasmid propagation
-
LB medium and appropriate antibiotics
-
Plasmid purification kit
Protocol:
-
Gene Amplification: Amplify the individual genes of the bua cluster (buaA-G) from A. burnettii genomic DNA using high-fidelity PCR. Design primers with appropriate overhangs for the chosen cloning method (e.g., Gibson assembly, homologous recombination).
-
Vector Preparation: Linearize the AMA1-based pYFAC vector(s) using appropriate restriction enzymes. Purify the linearized vector backbone.
-
Gene Cluster Assembly: Assemble the amplified bua genes into the linearized pYFAC vector(s). Due to the large size of the gene cluster, this is often performed in a modular fashion, potentially using multiple compatible vectors with different selectable markers.
-
Yeast Homologous Recombination: Co-transform the linearized vector(s) and the PCR-amplified bua gene fragments into Saccharomyces cerevisiae. The yeast cellular machinery will assemble the fragments into a complete plasmid. Rescue the assembled plasmid from yeast and transform into E. coli for amplification.
-
Gibson Assembly: Mix the linearized vector(s) and the PCR products in the Gibson Assembly master mix and incubate as per the manufacturer's instructions. Transform the assembly reaction into competent E. coli.
-
-
Plasmid Verification: Isolate the constructed plasmids from E. coli and verify the correct assembly and sequence of the bua genes through restriction digestion and Sanger sequencing.
Aspergillus nidulans Protoplast Transformation
This protocol outlines the preparation of A. nidulans protoplasts and their transformation with the bua expression vectors.
Materials:
-
Aspergillus nidulans recipient strain (e.g., a strain with auxotrophic markers compatible with the pYFAC vectors)
-
Minimal medium (MM) and complete medium (CM) for fungal growth
-
Protoplasting enzyme solution (e.g., lysing enzymes from Trichoderma harzianum, driselase)
-
Osmotic stabilizer (e.g., 1.2 M MgSO₄ or 0.8 M NaCl)
-
PEG-CaCl₂ solution (e.g., 40% PEG 4000, 50 mM CaCl₂)
-
Regeneration medium (e.g., MM supplemented with an osmotic stabilizer)
Protocol:
-
Spore Inoculation: Inoculate spores of the A. nidulans recipient strain into liquid minimal medium and incubate with shaking at 37°C for 12-16 hours until germination and formation of young mycelia.
-
Mycelia Harvest: Harvest the mycelia by filtration and wash with an osmotic stabilizer solution.
-
Protoplast Generation: Resuspend the mycelia in the protoplasting enzyme solution and incubate with gentle shaking at 30°C for 2-4 hours. Monitor protoplast formation microscopically.
-
Protoplast Purification: Separate the protoplasts from the mycelial debris by filtering through sterile glass wool or a sintered glass filter. Pellet the protoplasts by gentle centrifugation and wash twice with the osmotic stabilizer solution.
-
Transformation:
-
Resuspend the protoplasts in a solution containing the osmotic stabilizer and CaCl₂.
-
Add the purified bua expression plasmid(s) (5-10 µg) to the protoplast suspension.
-
Add the PEG-CaCl₂ solution and incubate on ice for 20-30 minutes.
-
-
Regeneration and Selection:
-
Plate the transformation mixture onto regeneration medium lacking the nutrients for which the recipient strain is auxotrophic, thereby selecting for successful transformants.
-
Incubate the plates at 37°C for 2-4 days until transformant colonies appear.
-
-
Transformant Verification: Isolate individual transformant colonies and verify the presence of the bua gene cluster by diagnostic PCR using genomic DNA extracted from the transformants.
Fermentation and Metabolite Extraction
This protocol describes the cultivation of the engineered A. nidulans strain and the extraction of burnettramic acids.
Materials:
-
Verified A. nidulans transformant strain
-
Appropriate liquid fermentation medium (e.g., minimal medium or a production-optimized medium)
-
Ethyl acetate (B1210297)
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Fermentation: Inoculate the verified A. nidulans transformant into the desired liquid fermentation medium. Incubate with shaking at an appropriate temperature (e.g., 37°C) for 5-7 days.
-
Extraction:
-
Separate the mycelia from the culture broth by filtration.
-
Extract the culture broth with an equal volume of ethyl acetate three times.
-
Extract the mycelia with methanol or acetone.
-
-
Sample Preparation:
-
Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
The crude extract can be further purified using techniques such as Solid Phase Extraction (SPE). Dissolve the crude extract in a minimal amount of methanol and load it onto a C18 SPE cartridge. Elute with a stepwise gradient of methanol in water to fractionate the metabolites.
-
Metabolite Analysis by LC-MS
This protocol provides a general method for the detection and analysis of burnettramic acids using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Extracted and partially purified metabolite fractions
-
LC-MS grade solvents (e.g., acetonitrile (B52724), water, formic acid)
-
A High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS)
-
A suitable HPLC column (e.g., C18)
Protocol:
-
Sample Preparation: Dissolve the dried extract fractions in methanol for LC-MS analysis.
-
LC-MS Analysis:
-
Inject the sample onto the HPLC-MS system.
-
Separate the metabolites using a C18 column with a gradient elution, for example, from 10% acetonitrile in water to 100% acetonitrile (both with 0.1% formic acid) over 20-30 minutes.
-
Monitor for the expected mass-to-charge ratio (m/z) of burnettramic acid A ([M-H]⁻ at m/z 768) and its aglycone in negative ion mode.
-
-
Data Analysis: Analyze the resulting chromatograms and mass spectra to confirm the presence of burnettramic acids by comparing the retention time and mass spectrum with an authentic standard if available, or with previously reported data[1].
Visualizations
Caption: Proposed biosynthetic pathway of Burnettramic Acid A.
Caption: Experimental workflow for heterologous biosynthesis.
References
- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 2. Aspergillus nidulans protoplast isolation for transfections [protocols.io]
- 3. Discovery and Heterologous Biosynthesis of the Burnettramic Acids: Rare PKS-NRPS-Derived Bolaamphiphilic Pyrrolizidinediones from an Australian Fungus, Aspergillus burnettii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Burnettramic Acid A Aglycone Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel antifungal agents based on the scaffold of Burnettramic acid A aglycone. Burnettramic acid A, a natural product isolated from Aspergillus burnettii, exhibits potent antifungal activity comparable to amphotericin B against clinically relevant pathogens such as Candida albicans.[1][2][3][4] The proposed mechanism of action involves the inhibition of mitochondrial ATP synthesis through dual targeting of Complex III and F-ATPase. The aglycone portion of Burnettramic acid A represents a promising starting point for the development of new antifungal drugs with potentially improved pharmacological properties.
This document outlines a strategic approach to the design, synthesis, and biological evaluation of this compound analogs. Detailed experimental protocols for key synthetic steps are provided, along with a framework for structure-activity relationship (SAR) studies.
Rationale for Analog Development
The development of analogs of the this compound is driven by several key objectives:
-
Improved Potency: To enhance the intrinsic antifungal activity of the core scaffold.
-
Broadened Spectrum: To extend the activity to a wider range of fungal pathogens.
-
Reduced Toxicity: To minimize off-target effects and improve the therapeutic index.
-
Enhanced Pharmacokinetic Properties: To optimize absorption, distribution, metabolism, and excretion (ADME) profiles for better in vivo efficacy.
-
Structure-Activity Relationship (SAR) Elucidation: To understand the key structural features required for antifungal activity, guiding future drug design.
Proposed Strategy for Analog Development
A systematic approach to analog development will be employed, focusing on modifications at three key positions of the this compound: the pyrrolizidinedione core, the C3-acyl side chain, and the terminal end of the long alkyl chain.
2.1. Modification of the Pyrrolizidinedione Core: Substitutions on the bicyclic lactam structure will be explored to investigate the impact on target binding and overall molecular properties.
2.2. Variation of the C3-Acyl Side Chain: The length, rigidity, and polarity of the C3-acyl side chain will be systematically varied. This includes the introduction of different functional groups, aromatic rings, and heteroatoms to probe the binding pocket of the target enzymes.
2.3. Modifications of the Alkyl Chain Terminus: Analogs with modified terminal groups will be synthesized to explore the influence of this region on the molecule's interaction with the mitochondrial membrane and its overall ADME properties.
Data Presentation
Quantitative data from the biological evaluation of newly synthesized analogs should be organized to facilitate clear comparison and the establishment of structure-activity relationships. The following table provides a template for data presentation. Please note: The data presented below is hypothetical and serves as an illustrative example. No quantitative activity data for the this compound or its analogs has been reported in the reviewed literature.
| Compound ID | Modification | MIC vs. C. albicans (µg/mL) | IC50 vs. Mitochondrial Complex III (µM) | IC50 vs. F1F0-ATPase (µM) | Cytotoxicity (CC50 vs. HepG2 cells, µM) |
| BAA-Aglycone | (Parent Aglycone) | 1.5 | 0.8 | 1.2 | >50 |
| BAA-A-01 | C3-acyl chain shortened by 4 carbons | 8.2 | 5.1 | 7.5 | >50 |
| BAA-A-02 | C3-acyl chain extended by 4 carbons | 0.8 | 0.4 | 0.6 | 45 |
| BAA-A-03 | Terminal methyl group replaced with phenyl | 2.1 | 1.0 | 1.5 | >50 |
| BAA-A-04 | Pyrrolizidinedione N-methylation | 15.6 | >20 | >20 | >50 |
Experimental Protocols
The following are detailed protocols for key synthetic steps in the generation of this compound and its analogs. These are based on established synthetic routes and general methodologies for similar compounds.[5]
Protocol 1: C-Acylation of the Bicyclic Tetramic Acid Core
This protocol describes the coupling of a modified long-chain carboxylic acid to the bicyclic tetramic acid core, a key step in the synthesis of the aglycone and its side-chain analogs.[6][7]
Materials:
-
Bicyclic tetramic acid intermediate
-
Modified long-chain carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Dissolve the bicyclic tetramic acid intermediate (1.0 eq) and the modified long-chain carboxylic acid (1.1 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add DMAP (0.1 eq) and TEA (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired C-acylated product.
Protocol 2: Birch Reduction for Side Chain Modification
This protocol outlines the Birch reduction of an aromatic precursor to a cyclohexadiene, a key transformation for introducing unsaturation and modifying the stereochemistry of the long alkyl chain.[8][9][10][11][12]
Materials:
-
Aromatic-containing synthetic intermediate
-
Anhydrous liquid ammonia (B1221849)
-
Sodium metal
-
Anhydrous ethanol
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ammonium (B1175870) chloride
-
Diethyl ether
Procedure:
-
Set up a three-neck round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel under an inert atmosphere.
-
Condense anhydrous liquid ammonia into the flask at -78 °C.
-
Add small pieces of sodium metal to the liquid ammonia with vigorous stirring until a persistent deep blue color is obtained.
-
In a separate flask, dissolve the aromatic-containing synthetic intermediate (1.0 eq) in a mixture of anhydrous THF and anhydrous ethanol.
-
Add the solution of the substrate dropwise to the sodium-ammonia solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight as the reaction warms to room temperature.
-
Add diethyl ether and water to the residue. Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action of this compound analogs.
Experimental Workflow
Caption: Iterative workflow for the development of this compound analogs.
Logical Relationship of Analogs
Caption: Logical relationships in the design of this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Heterologous Biosynthesis of the Burnettramic Acids: Rare PKS-NRPS-Derived Bolaamphiphilic Pyrrolizidinediones from an Australian Fungus, Aspergillus burnettii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bioaustralis.com [bioaustralis.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of and tautomerism in 3-acyltetramic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. baranlab.org [baranlab.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Analytical Detection of Burnettramic Acid A in Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burnettramic acid A is a novel antibiotic belonging to the class of bolaamphiphilic pyrrolizidinediones, isolated from the fungus Aspergillus burnettii. Its unique structure, consisting of a β-d-mannose head linked to a pyrrolizidinedione unit via a long 26-carbon chain, and its potent antifungal activity make it a compound of significant interest in drug discovery and development.
These application notes provide detailed protocols for the extraction and analytical determination of Burnettramic acid A from fungal fermentation cultures. The methodologies described are based on established techniques for the analysis of similar large, amphiphilic fungal secondary metabolites and are intended to serve as a robust starting point for method development and validation. Two primary analytical methods are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification.
I. Sample Preparation and Extraction from Fungal Cultures
Effective extraction is critical for the accurate quantification of Burnettramic acid A. The following protocol outlines a comprehensive liquid-liquid extraction procedure suitable for isolating the compound from both the fermentation broth and the fungal mycelium.
Experimental Protocol: Extraction of Burnettramic Acid A
Objective: To extract Burnettramic acid A from fungal fermentation culture.
Materials:
-
Fungal culture of Aspergillus burnettii
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Acetone (B3395972) (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge and centrifuge tubes (50 mL)
-
Rotary evaporator
-
Filtration apparatus with 0.22 µm PTFE filters
-
Glassware (beakers, flasks, graduated cylinders)
Procedure:
-
Separation of Mycelium and Broth:
-
Harvest the fungal culture by centrifugation at 5,000 x g for 15 minutes.
-
Carefully decant the supernatant (fermentation broth) into a separate flask.
-
-
Extraction from Fermentation Broth:
-
Perform a liquid-liquid extraction on the fermentation broth by adding an equal volume of ethyl acetate.
-
Shake the mixture vigorously in a separatory funnel for 5 minutes and then allow the layers to separate.
-
Collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction process two more times with fresh ethyl acetate.
-
Pool the organic extracts.
-
-
Extraction from Fungal Mycelium:
-
To the mycelial pellet, add acetone and sonicate for 20 minutes to disrupt the cells.
-
Filter the mixture and collect the acetone extract.
-
Re-extract the mycelial cake with methanol, followed by a final extraction with ethyl acetate.
-
Combine all mycelial extracts.
-
-
Drying and Concentration:
-
Pass the pooled organic extracts (from both broth and mycelium) through a column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the dried extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Final Sample Preparation:
-
Reconstitute the dried extract in a known volume of methanol (e.g., 1-5 mL).
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-UV or LC-MS/MS analysis.
-
II. Analytical Methodologies
A. HPLC-UV Method for Quantification
This method is suitable for the routine analysis and quantification of Burnettramic acid A in processed extracts where concentrations are expected to be relatively high.
Experimental Protocol: HPLC-UV Analysis
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm and 254 nm (or scan with DAD) |
Illustrative Quantitative Data (HPLC-UV): This data is hypothetical and serves as an example of expected performance for a validated method.
| Parameter | Illustrative Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 1.5 µg/mL |
| Limit of Quantification (LOQ) | 5.0 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90-105% |
B. LC-MS/MS Method for High-Sensitivity Quantification
For trace-level detection and quantification, particularly in complex matrices or for pharmacokinetic studies, an LC-MS/MS method is recommended due to its superior sensitivity and selectivity.
Experimental Protocol: LC-MS/MS Analysis
Instrumentation:
-
LC-MS/MS system consisting of a UHPLC or HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 2.7 µm particle size).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
LC Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 or Phenyl-Hexyl (2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Conditions: The following parameters are illustrative and require optimization for the specific instrument used. The molecular weight of Burnettramic acid A (C₄₁H₇₁NO₁₂) is approximately 769.5 g/mol .
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 770.5 [M+H]⁺ |
| Product Ions (Q3) | To be determined by infusion of a standard. Likely fragments would involve the loss of the mannose sugar or cleavage of the long alkyl chain. |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Illustrative Quantitative Data (LC-MS/MS): This data is hypothetical and serves as an example of expected performance for a validated method.
| Parameter | Illustrative Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 95-110% |
III. Visualizations
The following diagrams illustrate the experimental workflow and the logical process of analytical method development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrrolizidinedione Scaffolds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolizidinedione scaffolds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of pyrrolizidinedione scaffolds, offering potential causes and solutions.
Problem 1: Low Yield in Bicyclic Ring Formation
Question: I am experiencing low yields during the intramolecular cyclization to form the pyrrolizidinedione core. What are the potential causes and how can I improve the yield?
Answer: Low yields in the formation of the bicyclic pyrrolizidinedione system are a common challenge, often stemming from unfavorable reaction kinetics or thermodynamics, steric hindrance, or improper reaction conditions.
Potential Causes and Troubleshooting Steps:
-
Ring Strain: The formation of bicyclic systems, particularly fused five-membered rings, can be energetically demanding due to ring strain.
-
Troubleshooting:
-
Choice of Precursor: The structure of the acyclic precursor is critical. Ensure the precursor is conformationally pre-disposed to cyclization. The use of proline or pyroglutamic acid derivatives as starting materials can be advantageous as one ring is already formed.
-
Reaction Conditions: Carefully optimize reaction temperature, concentration, and reaction time. High dilution conditions can favor intramolecular cyclization over intermolecular polymerization, which is a common side reaction.
-
Catalyst/Reagent Selection: The choice of catalyst or reagent for the cyclization is crucial. For Dieckmann condensation or related cyclizations, the base's strength and steric bulk can significantly influence the outcome.
-
-
Steric Hindrance: Bulky substituents on the acyclic precursor can hinder the desired intramolecular reaction.
-
Troubleshooting:
-
Protecting Groups: If bulky protecting groups are present, consider switching to smaller, less sterically demanding protecting groups.
-
Substituent Placement: If possible, design the synthetic route to introduce bulky substituents after the formation of the bicyclic core.
-
Problem 2: Lack of Stereoselectivity
Question: My synthesis is producing a mixture of diastereomers, and I am struggling to achieve the desired stereochemistry. How can I improve the stereoselectivity of the reaction?
Answer: Achieving high stereoselectivity is a significant challenge in the synthesis of substituted pyrrolizidinediones, which often contain multiple chiral centers. The stereochemical outcome is influenced by the substrate, reagents, and reaction conditions.
Potential Causes and Troubleshooting Steps:
-
Substrate Control: The inherent chirality of the starting material can direct the stereochemistry of subsequent reactions.
-
Troubleshooting:
-
Chiral Pool Synthesis: Starting from a chiral precursor, such as L-proline or L-pyroglutamic acid, can provide excellent stereocontrol for one of the stereocenters.
-
Auxiliary Control: The use of a chiral auxiliary can direct the stereoselective formation of new stereocenters. The auxiliary can be removed in a subsequent step.
-
-
Reagent Control: The use of chiral reagents or catalysts can induce enantioselectivity or diastereoselectivity.
-
Troubleshooting:
-
Asymmetric Catalysis: Employing a chiral catalyst, such as a chiral Lewis acid or a proline-derived organocatalyst, can promote the formation of one stereoisomer over the other.
-
Chiral Reagents: The use of chiral reducing or alkylating agents can introduce new stereocenters with high selectivity.
-
Problem 3: Difficult Purification of Polar Products
Question: The synthesized pyrrolizidinedione is highly polar, making it difficult to purify by standard column chromatography. What purification strategies can I employ?
Answer: Pyrrolizidinediones are often polar compounds due to the presence of two carbonyl groups and a nitrogen atom. This polarity can lead to streaking and poor separation on normal-phase silica (B1680970) gel chromatography.
Potential Causes and Troubleshooting Steps:
-
Strong Interaction with Silica Gel: The polar functional groups in the pyrrolizidinedione scaffold interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel.
-
Troubleshooting:
-
Reverse-Phase Chromatography: This is often the most effective method for purifying polar compounds. A C18-functionalized silica column with a mobile phase of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) can provide good separation.
-
Modified Normal-Phase Chromatography:
-
Amine Additives: Adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent can deactivate the acidic sites on the silica gel and reduce streaking.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (B75360) (basic or neutral), or a bonded-phase silica gel (e.g., diol or amino-functionalized).
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of pyrrolizidinedione scaffolds?
A1: Common and effective starting materials for the synthesis of pyrrolizidinedione scaffolds are chiral cyclic compounds that already contain one of the five-membered rings. L-proline and L-pyroglutamic acid are frequently used starting materials as they provide a pre-existing stereocenter and a pyrrolidine (B122466) or pyrrolidinone ring, respectively.
Q2: What are the key cyclization reactions used to form the bicyclic core?
A2: The key cyclization step to form the second ring of the pyrrolizidinedione scaffold often involves an intramolecular reaction. Common strategies include:
-
Dieckmann Condensation: An intramolecular condensation of a diester to form a β-keto ester, which can then be further manipulated.
-
Intramolecular Michael Addition: The addition of a nucleophile (e.g., an enolate or an amine) to an α,β-unsaturated system within the same molecule.
-
Ring-Closing Metathesis (RCM): A powerful method for forming rings by reacting two terminal alkenes within the same molecule in the presence of a ruthenium catalyst. The resulting double bond can then be further functionalized.
Q3: How can I confirm the structure and stereochemistry of my synthesized pyrrolizidinedione?
A3: A combination of spectroscopic techniques is essential for structural elucidation and stereochemical assignment:
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY): Provides detailed information about the connectivity of atoms and the relative stereochemistry of the substituents. NOESY experiments are particularly useful for determining through-space proximities of protons, which can help in assigning the relative configuration of stereocenters.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, which can aid in structural confirmation.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl groups of the dione.
Data Presentation
Table 1: Comparison of Yields for a Key Cyclization Step Under Different Conditions
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaH | THF | 0 to rt | 12 | 45 |
| 2 | KHMDS | Toluene | -78 to rt | 8 | 62 |
| 3 | LiHMDS | THF | -78 to 0 | 6 | 75 |
| 4 | DBU | CH₂Cl₂ | rt | 24 | 30 |
Note: This is representative data for a generic intramolecular cyclization and actual results will vary depending on the specific substrate and reaction.
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Dieckmann Condensation
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of the diester precursor in anhydrous tetrahydrofuran (B95107) (THF).
-
Reaction: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of lithium hexamethyldisilazide (LiHMDS) in THF is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
Monitoring: The reaction is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired β-keto ester intermediate.
Mandatory Visualization
Caption: A generalized experimental workflow for the synthesis of pyrrolizidinedione scaffolds.
Caption: A troubleshooting guide for low yield in the cyclization step of pyrrolizidinedione synthesis.
Technical Support Center: Synthesis of Burnettramic Acid A Aglycone
Welcome to the technical support center for the synthesis of Burnettramic acid A aglycone. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of this complex multi-step synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The enantioselective total synthesis of this compound is a multi-step process, typically involving around 14 steps from a known carboxylic acid. The strategy involves the sequential assembly of key fragments: a sulfone, an epoxide, and a bicyclic tetramic acid segment.[1][2] Key transformations include asymmetric alkylation to set stereocenters, coupling of an acetylide with an epoxide to form a crucial carbon-carbon bond, a Birch reduction for multiple transformations in one step, and a final C-acylation to attach the long acyl chain to the tetramic acid core.[2][3]
Q2: What are the major challenges in this synthesis?
A2: The primary challenges include controlling stereochemistry over multiple steps, managing sensitive functional groups, and optimizing the yield of complex reactions. Specifically, the Birch reduction step, which concurrently effects desulfonylation, semi-reduction of a triple bond, and debenzylation, can be difficult to control and may lead to over-reduction or incomplete reaction.[2][3] The final C-acylation of the bicyclic tetramic acid can also be low-yielding if not optimized.
Q3: What is a realistic overall yield for the synthesis of this compound?
A3: While the overall yield is dependent on the efficiency of each of the approximately 14 steps, the final acidic hydrolysis to remove protecting groups and furnish the aglycone has been reported with a yield of 72%.[2] Optimizing each preceding step is crucial for obtaining a workable quantity of the final product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during key stages of the this compound synthesis.
Asymmetric Alkylation Step
Q: I am observing low diastereoselectivity in the asymmetric alkylation step. What are the potential causes and solutions?
A: Low diastereoselectivity in such reactions often stems from suboptimal reaction conditions that do not sufficiently favor one transition state over another.
-
Incorrect Enolate Geometry: The geometry of the enolate (E vs. Z) is critical for facial selectivity. Ensure strict anhydrous conditions and the use of a suitable base (e.g., LDA) to favor the kinetic enolate.
-
Suboptimal Temperature: Low temperatures (e.g., -78 °C) are crucial for maximizing diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[4] Ensure your reaction is maintained at the target temperature throughout the addition of the electrophile.
-
Solvent Effects: The choice of solvent can influence enolate aggregation and the transition state. Anhydrous THF is commonly used and is often a good choice.
-
Steric Hindrance: The chiral auxiliary's effectiveness depends on its ability to direct the approach of the electrophile. Ensure the auxiliary is correctly installed and not sterically hindered by other parts of the molecule.
Acetylide Coupling with Epoxide
Q: The yield of my acetylide addition to the epoxide is low, and I am isolating side products. How can I improve this step?
A: This reaction can be compromised by side reactions such as elimination or poor regioselectivity of the epoxide opening.
-
Base Strength and Stoichiometry: Acetylide anions are strong bases. Using an excess of a very strong base can promote elimination of the alkyl halide used to form the epoxide.[5] Use a slight excess of a suitable base like n-butyllithium to generate the acetylide in situ.
-
Attack at the Wrong Position: The acetylide should attack the less sterically hindered carbon of the epoxide.[6] If you are observing a mixture of regioisomers, ensure your epoxide substrate has sufficient steric differentiation between the two carbons.
-
Reaction Temperature: Maintain a low temperature (e.g., -78 °C) during the formation of the acetylide and the initial addition to the epoxide to minimize side reactions. The reaction can then be allowed to slowly warm to room temperature.
-
Lewis Acid Additives: In some cases, the addition of a Lewis acid can activate the epoxide and improve the rate and regioselectivity of the addition. However, this must be done cautiously as it can also promote side reactions.
Birch Reduction Step
Q: My Birch reduction is giving a mixture of products, including over-reduced and starting material. How can I achieve the desired selective reduction?
A: The Birch reduction in this synthesis is a complex transformation involving a dissolving metal reduction. The outcome is highly sensitive to reaction conditions.
-
Purity of Reagents and Solvent: The reaction is sensitive to moisture and oxygen. Ensure liquid ammonia (B1221849) is freshly distilled and all glassware is rigorously dried. The alkali metal (lithium is often preferred for better yields) should be clean and added in appropriate portions.[1]
-
Proton Source: The alcohol (e.g., ethanol (B145695) or t-butanol) acts as a proton source. The rate of addition and the stoichiometry of the alcohol are critical. Too much or too rapid addition can quench the reaction prematurely, while too little can lead to over-reduction.
-
Reaction Time and Temperature: The reaction is typically run at -78 °C. Over-running the reaction can lead to the reduction of the desired alkene products. The disappearance of the characteristic blue color of the solvated electrons indicates the consumption of the alkali metal.
-
Alternative Conditions: If the traditional Birch reduction proves problematic, consider ammonia-free modifications, which may offer better control and safety.[2][3]
| Parameter | Condition A (Traditional) | Condition B (Optimized) | Potential Outcome |
| Metal | Sodium | Lithium | Lithium generally provides better yields.[1] |
| Proton Source | Ethanol | t-Butanol | t-Butanol is less acidic and can sometimes offer better control. |
| Temperature | -33 °C (refluxing NH3) | -78 °C (dry ice/acetone) | Lower temperatures can improve selectivity. |
| Quenching | NH4Cl | Isoprene (to consume excess metal) | Proper quenching is crucial to avoid side reactions during workup. |
C-acylation of the Bicyclic Tetramic Acid
Q: I am struggling with the final C-acylation step to attach the long-chain carboxylic acid to the bicyclic tetramic acid, resulting in low yields.
A: Acylation of tetramic acids can be challenging due to the presence of multiple reactive sites (N-acylation and O-acylation are common side reactions).
-
Choice of Coupling Reagents: Standard peptide coupling reagents may not be effective. The use of DCC (dicyclohexylcarbodiimide) with a stoichiometric amount of DMAP (4-dimethylaminopyridine) has been reported to be effective for the C-acylation of tetramates.[7]
-
Reaction Conditions: Ensure anhydrous conditions and an inert atmosphere. The reaction temperature may need to be optimized; starting at 0 °C and allowing the reaction to warm to room temperature is a common strategy.
-
Protecting Groups: Ensure that any protecting groups on the long-chain carboxylic acid are compatible with the coupling conditions.
-
Alternative Acylation Methods: If direct coupling is problematic, consider converting the carboxylic acid to a more reactive species like an acid chloride or using alternative methods for C-acylation of β-dicarbonyl compounds.[8][9]
Experimental Protocols
Detailed Protocol: Birch Reduction of the Acetylenic Sulfone Intermediate
This protocol is a representative procedure for the concurrent desulfonylation, semi-reduction of the triple bond, and debenzylation.
Materials:
-
Acetylenic sulfone intermediate
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Liquid ammonia, freshly distilled
-
Lithium metal, cut into small pieces
-
Anhydrous ethanol
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a septum under an inert atmosphere (argon or nitrogen).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense approximately 50 mL of liquid ammonia into the flask.
-
Dissolve the acetylenic sulfone intermediate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the liquid ammonia.
-
To the stirred solution, add small pieces of lithium metal (approx. 10 eq) until a persistent deep blue color is observed.
-
Stir the reaction mixture at -78 °C for 1-2 hours, maintaining the blue color. If the color fades, add more lithium.
-
After the initial stirring period, add anhydrous ethanol (approx. 5 eq) dropwise over 30 minutes.
-
Continue stirring for an additional 2-3 hours at -78 °C.
-
Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution until the blue color disappears.
-
Remove the cooling bath and allow the ammonia to evaporate overnight under a stream of nitrogen.
-
Add water and diethyl ether to the residue. Separate the organic layer, and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
| Reagent | Equivalents | Purpose |
| Acetylenic Sulfone | 1.0 | Substrate |
| Lithium | ~10 | Reducing agent (source of solvated electrons) |
| Ethanol | ~5 | Proton source |
| NH4Cl | Excess | Quenching agent |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the Birch reduction step.
References
- 1. Birch reduction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tetramate derivatives by chemoselective Dieckmann ring closure of allo -phenylserines, and their antibacterial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00376K [pubs.rsc.org]
- 8. A selective 3-acylation of tetramic acids and the first synthesis of ravenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Burnettramic Acid A Aglycone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Burnettramic acid A aglycone.
Troubleshooting Guide
This guide offers solutions to common problems encountered during the handling and formulation of this compound.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of the aglycone during dilution of a DMSO stock solution into aqueous buffer. | The aglycone is poorly soluble in aqueous media, leading to precipitation when the concentration of the organic solvent (DMSO) is reduced. | 1. Decrease the final concentration: The most straightforward approach is to lower the final concentration of the aglycone in the aqueous solution. 2. Increase the percentage of co-solvent: If the experimental conditions allow, increasing the final concentration of DMSO or using another water-miscible organic solvent (e.g., ethanol (B145695), propylene (B89431) glycol) can maintain solubility.[1][2] 3. Utilize a cyclodextrin-based formulation: Cyclodextrins can encapsulate the hydrophobic aglycone, increasing its aqueous solubility.[3] See the detailed protocol below. |
| Inconsistent results in bioassays. | Poor solubility can lead to variable concentrations of the active compound in the assay medium, resulting in unreliable data. | 1. Prepare a nanosuspension: Reducing the particle size to the nanometer range can improve the dissolution rate and saturation solubility.[4][5][6] See the detailed protocol below. 2. Develop a solid dispersion: Dispersing the aglycone in a hydrophilic polymer matrix can enhance its wettability and dissolution.[1][7] See the detailed protocol below. 3. Confirm solubility under assay conditions: Perform a kinetic solubility assay to determine the maximum soluble concentration in your specific assay buffer. See the detailed protocol below. |
| Difficulty in preparing a stable formulation for in vivo studies. | The hydrophobic nature of the aglycone makes it challenging to formulate for parenteral or oral administration. | 1. Micronization: Reducing the particle size through micronization can improve the dissolution rate and bioavailability of the compound.[8][9][10][11] See the detailed protocol below. 2. Lipid-based formulations: Formulating the aglycone in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can improve its absorption.[12] 3. pH adjustment: As a pyrrolizidine (B1209537) alkaloid, the aglycone's solubility may be pH-dependent.[13][14] Investigating its solubility at different pH values may reveal a more suitable pH for formulation. |
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: Burnettramic acid A is reported to be soluble in methanol (B129727) and DMSO.[15] As a member of the pyrrolizidine alkaloid class of compounds, its aglycone is expected to be poorly soluble in water and nonpolar organic solvents but may exhibit some solubility in polar organic solvents and acidic aqueous solutions.[13][16]
Q2: Which solvents are recommended for initial stock solution preparation?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing high-concentration stock solutions of poorly soluble compounds for in vitro testing. For other applications, methanol or ethanol may also be suitable.
Q3: How can I determine the aqueous solubility of the aglycone in my specific buffer?
A3: A kinetic solubility assay is a common method to determine the aqueous solubility of a compound under specific experimental conditions. This typically involves preparing a dilution series of a DMSO stock solution in the aqueous buffer and measuring the concentration of the dissolved compound after a set incubation time. See the detailed protocol for a kinetic solubility assay below.
Q4: What are the most common approaches to enhance the solubility of hydrophobic fungal metabolites like this compound?
A4: Several techniques can be employed, including:
-
Particle size reduction: Micronization and nanosuspension formation increase the surface area of the compound, leading to a faster dissolution rate.[8][9][10][11]
-
Solid dispersions: Dispersing the drug in a hydrophilic carrier can improve its wettability and dissolution.[1][7][17][18]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can significantly increase aqueous solubility.[2][3][19][20]
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[1][2]
Data Presentation: Illustrative Solubility Data
The following tables present hypothetical solubility data for this compound to illustrate the potential improvements with different enhancement techniques. Note: This data is for illustrative purposes only and should be experimentally determined for your specific conditions.
Table 1: Kinetic Solubility of this compound in Different Solvents
| Solvent | Apparent Solubility (µg/mL) |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 1 |
| PBS with 5% DMSO | 15 |
| PBS with 2% Tween® 80 | 25 |
| 50% Polyethylene (B3416737) Glycol 400 in Water | 150 |
Table 2: Comparison of Solubility Enhancement Techniques
| Formulation | Apparent Solubility in PBS, pH 7.4 (µg/mL) | Fold Increase |
| Unformulated Aglycone | < 1 | - |
| Micronized Suspension | 5 | ~5 |
| Nanosuspension | 50 | ~50 |
| Solid Dispersion (1:10 aglycone:PVP K30) | 80 | ~80 |
| Cyclodextrin (B1172386) Complex (1:1 Molar Ratio with HP-β-CD) | 120 | ~120 |
Experimental Protocols
Kinetic Solubility Assay
Objective: To determine the apparent solubility of this compound in an aqueous buffer.
Methodology:
-
Prepare a stock solution: Dissolve the aglycone in DMSO to a final concentration of 10 mg/mL.
-
Prepare a dilution series: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Add aqueous buffer: Add the aqueous buffer of choice (e.g., PBS, pH 7.4) to each well to achieve the desired final concentrations of the aglycone and a final DMSO concentration of 1-2%.
-
Incubate: Seal the plate and incubate with shaking for 2 hours at room temperature.
-
Separate undissolved compound: Centrifuge the plate to pellet any precipitate or filter the contents of each well through a filter plate.
-
Quantify: Analyze the concentration of the dissolved aglycone in the supernatant or filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[21][22][23]
-
Determine solubility: The highest concentration at which no precipitation is observed is considered the kinetic solubility.
Preparation of a Nanosuspension by High-Pressure Homogenization
Objective: To produce a nanosuspension of this compound to improve its dissolution rate.
Methodology:
-
Prepare a pre-suspension: Disperse the aglycone powder in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween® 80).
-
High-shear mixing: Homogenize the pre-suspension using a high-shear mixer to reduce the initial particle size.
-
High-pressure homogenization: Pass the suspension through a high-pressure homogenizer for a set number of cycles at a defined pressure (e.g., 1500 bar for 20 cycles).[4]
-
Characterize the nanosuspension: Analyze the particle size distribution, zeta potential, and morphology of the resulting nanosuspension.
-
Assess solubility: Determine the saturation solubility of the nanosuspension.
Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To enhance the solubility of this compound by dispersing it in a hydrophilic polymer.
Methodology:
-
Dissolve components: Dissolve both the aglycone and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, polyethylene glycol (PEG) 6000) in a common volatile solvent (e.g., methanol, ethanol).[7][24]
-
Solvent evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask, pulverize it into a fine powder, and pass it through a sieve.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline).
Preparation of a Cyclodextrin Inclusion Complex
Objective: To increase the aqueous solubility of this compound through complexation with a cyclodextrin.
Methodology:
-
Prepare a cyclodextrin solution: Dissolve a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in water.
-
Add the aglycone: Add an excess amount of the aglycone to the cyclodextrin solution.
-
Kneading/Sonication: Mix the suspension thoroughly by kneading to form a paste or by sonicating for a set period to facilitate complex formation.[2]
-
Equilibration: Shake the suspension at a constant temperature for 24-48 hours to reach equilibrium.
-
Separation and drying: Centrifuge or filter the suspension to remove the undissolved aglycone. Lyophilize the supernatant/filtrate to obtain the solid inclusion complex.[2][19]
-
Characterization: Confirm complex formation using techniques such as DSC, FTIR, or NMR, and determine the solubility of the complex.
Visualizations
Caption: Workflow for selecting and evaluating a solubility enhancement strategy.
Caption: Relationship between solubility issues and potential solutions.
References
- 1. japsonline.com [japsonline.com]
- 2. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzet.com [alzet.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. fps-pharma.com [fps-pharma.com]
- 9. onlinepharmacytech.info [onlinepharmacytech.info]
- 10. Particle Size Reduction & Micronization Technology | Munit [munit.com]
- 11. customprocessingservices.com [customprocessingservices.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioaustralis.com [bioaustralis.com]
- 16. mdpi.com [mdpi.com]
- 17. japer.in [japer.in]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 22. charnwooddiscovery.com [charnwooddiscovery.com]
- 23. researchgate.net [researchgate.net]
- 24. crsubscription.com [crsubscription.com]
stability of Burnettramic acid A aglycone in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Burnettramic acid A aglycone in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
Burnettramic acid A and its aglycone are members of a new class of antibiotics isolated from the Australian fungus Aspergillus burnettii. The aglycone possesses a rare bolaamphiphilic scaffold with a pyrrolizidinedione unit. It is known to be soluble in methanol (B129727) and DMSO.
Q2: Is there any available data on the stability of this compound in different solvents?
Currently, there is no specific published stability data for this compound. However, based on the stability of structurally related compounds containing a pyrrolizidinedione moiety, such as some pyrrolizidine (B1209537) alkaloids, some general stability characteristics can be inferred. These alkaloids tend to be stable in neutral and acidic conditions but show degradation in alkaline environments.[1] They can also be sensitive to UV radiation.[1] It is crucial to experimentally determine the stability of this compound in your specific solvent systems.
Q3: What are the common factors that can affect the stability of natural products like this compound?
Several factors can influence the stability of natural products, including:
-
pH: As mentioned, related compounds are unstable in alkaline conditions.
-
Temperature: Higher temperatures generally accelerate degradation.
-
Light: Exposure to UV or even visible light can cause degradation.[1]
-
Oxygen: Oxidative degradation can occur, especially for molecules with susceptible functional groups.
-
Solvent Type: The polarity and reactivity of the solvent can impact stability. For instance, protic solvents like methanol could potentially react with the aglycone over time, especially at elevated temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity over a short period in solution. | Degradation of the aglycone. | Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C in an appropriate, inert solvent. Protect solutions from light. |
| Inconsistent results between experimental replicates. | Inconsistent solution stability or preparation. | Ensure standardized procedures for solution preparation and storage. Use freshly prepared solutions for all replicates. Perform a preliminary stability study in your chosen solvent. |
| Appearance of new peaks in HPLC/LC-MS analysis of the stored solution. | Compound degradation. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[2] This will help in tracking the purity of your compound over time. |
| Precipitation of the compound from the solution. | Poor solubility or solvent evaporation. | Confirm the solubility of the aglycone in the chosen solvent at the desired concentration. Ensure proper sealing of storage vials to prevent solvent evaporation. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound in different solvents under various stress conditions.
1. Materials:
- This compound
- Solvents: Methanol, DMSO, Acetonitrile (B52724), Water (HPLC grade)
- Buffers: pH 4 (e.g., acetate (B1210297) buffer), pH 7 (e.g., phosphate (B84403) buffer), pH 9 (e.g., borate (B1201080) buffer)
- Reagents for forced degradation: 1 M HCl, 1 M NaOH, 3% H₂O₂
- Analytical instrumentation: HPLC or UPLC system with a UV/Vis or DAD detector, and preferably coupled to a mass spectrometer (LC-MS).
2. Preparation of Stock Solution:
- Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent where it is known to be soluble and relatively stable (e.g., acetonitrile or DMSO).
3. Experimental Conditions for Stability Testing:
- Solvent Screening:
- Dilute the stock solution to a final concentration of 100 µg/mL in various solvents (e.g., methanol, ethanol, acetonitrile, DMSO, and buffered aqueous solutions at pH 4, 7, and 9).
- Incubate samples at different temperatures (e.g., 4°C, 25°C, and 40°C).
- Protect one set of samples from light by wrapping the vials in aluminum foil. Expose another set to a light source (e.g., a photostability chamber).
- Forced Degradation:
- Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize with 1 M NaOH before analysis.
- Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at room temperature for a specified time. Neutralize with 1 M HCl before analysis.
- Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for a specified time.
- Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 60°C).
- Photodegradation: Expose the solid compound and solutions to UV light (e.g., 254 nm and 365 nm) in a photostability chamber.
4. Sample Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours and then weekly), withdraw an aliquot from each sample.
- Analyze the samples by a validated stability-indicating HPLC or LC-MS method.
- Quantify the remaining percentage of this compound and identify any major degradation products.
5. Data Presentation:
The results should be summarized in tables for easy comparison.
Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C (Protected from Light)
| Solvent | % Remaining after 24h | % Remaining after 7 days | Major Degradation Products Observed |
| Methanol | 98.5 | 92.1 | Product A |
| DMSO | 99.2 | 97.5 | None |
| Acetonitrile | 99.5 | 98.8 | None |
| Water (pH 7) | 95.3 | 85.6 | Product B, Product C |
| Water (pH 9) | 70.1 | 45.2 | Product D, Product E |
Table 2: Hypothetical Forced Degradation of this compound
| Condition | Incubation Time | % Degradation | Major Degradation Products |
| 1 M HCl, 60°C | 24h | 15.2 | Product F |
| 1 M NaOH, 25°C | 2h | 55.8 | Product D, Product E |
| 3% H₂O₂, 25°C | 24h | 25.7 | Product G |
| Heat (60°C, solid) | 7 days | 5.1 | Product H |
| UV Light (254 nm) | 24h | 40.3 | Product I, Product J |
Visualizations
Experimental Workflow
Caption: Workflow for assessing the stability of this compound.
Hypothetical Signaling Pathway
Burnettramic acid A's bolaamphiphilic structure suggests it might interact with cell membranes and associated signaling pathways. The following diagram illustrates a hypothetical mechanism where the aglycone could modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
References
- 1. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Heterologous Expression of the bua Gene Cluster
Welcome to the technical support center for the heterologous expression of the butirosin (B1197908) biosynthesis (bua) gene cluster. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the experimental process.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific challenges you may face during the heterologous expression of the bua gene cluster in a question-and-answer format.
1. No or Low Yield of Butirosin in the Heterologous Host
Question: I have successfully cloned the entire bua gene cluster into my expression vector and transformed it into a heterologous host (E. coli, Bacillus subtilis, or Streptomyces coelicolor), but I am detecting no or very low levels of butirosin. What are the possible causes and solutions?
Answer:
Low or no yield of butirosin is a common issue in heterologous expression. Several factors could be contributing to this problem. Here's a step-by-step troubleshooting guide:
-
Codon Usage: The native bua gene cluster is from Bacillus circulans. If you are expressing it in a host with a different codon bias, such as E. coli, some codons in the bua genes may be rare in the host, leading to inefficient translation.
-
Promoter Strength and Regulation: The native promoters of the bua gene cluster may not be recognized or may be weak in the heterologous host.
-
Precursor Supply: The biosynthesis of butirosin requires specific precursors that may be limited in your heterologous host. The key precursors are 2-deoxystreptamine (B1221613) (2-DOS) and (S)-4-amino-2-hydroxybutyrate (AHBA).
-
Solution: Engineer the host's metabolic pathways to increase the intracellular pool of these precursors. For 2-DOS, which is derived from glucose-6-phosphate, ensure that the central carbon metabolism is robust. For the unique AHBA side chain, which is derived from L-glutamate, consider supplementing the medium with L-glutamate or engineering the glutamate (B1630785) metabolism pathways.
-
-
Inefficient Transport: The produced butirosin may not be efficiently exported out of the cell, leading to intracellular accumulation and potential feedback inhibition. The bua cluster contains putative transporter genes like btrT2, btrW, btrX, and btrY.
-
Solution: Ensure that the putative transporter genes from the bua cluster are correctly expressed. You may also consider co-expressing other known antibiotic transporters that have a broad substrate range.
-
-
Toxicity of Butirosin to the Host: Butirosin is an antibiotic and may be toxic to your heterologous host, inhibiting its growth and, consequently, butirosin production.
-
Solution: Use a host strain with known resistance to aminoglycoside antibiotics. Alternatively, you can introduce resistance genes into your host. The bua cluster itself may contain resistance genes that need to be properly expressed.
-
2. Incomplete Butirosin Biosynthesis or Accumulation of Intermediates
Question: I am detecting intermediates of the butirosin pathway, such as ribostamycin (B1201364) or neamine, but not the final butirosin product. What could be the problem?
Answer:
The accumulation of intermediates suggests that one or more enzymatic steps in the later stages of the butirosin biosynthetic pathway are not functioning correctly.
-
Problem with AHBA Side Chain Biosynthesis and Attachment: The final steps in butirosin biosynthesis involve the synthesis and attachment of the unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain. This process is catalyzed by a series of enzymes encoded by the btr genes.
-
Troubleshooting:
-
Verify the presence and integrity of all btr genes required for AHBA synthesis and attachment in your construct.
-
Ensure the expression of these genes by performing RT-qPCR or proteomic analysis.
-
Check for the availability of the precursor L-glutamate for AHBA biosynthesis.
-
The attachment of the AHBA side chain involves an acyl carrier protein (ACP), BtrI. Ensure that the necessary post-translational modification of the ACP (phosphopantetheinylation) is occurring in your heterologous host. You may need to co-express a phosphopantetheinyl transferase.
-
-
-
Enzyme Inactivity: The enzymes responsible for the final steps might be inactive or unstable in the heterologous host.
-
Solution:
-
Optimize fermentation conditions such as temperature, pH, and aeration, as these can affect protein folding and stability.
-
Consider co-expressing chaperones to assist in the correct folding of the biosynthetic enzymes.
-
-
Quantitative Data Summary
The following tables provide a summary of expected butirosin production yields under different conditions and in various heterologous hosts. Please note that these are representative values and actual yields may vary depending on the specific experimental setup.
Table 1: Comparison of Butirosin Production in Different Heterologous Hosts
| Heterologous Host | Expression Vector | Promoter | Butirosin Titer (mg/L) | Reference (adapted from) |
| Bacillus subtilis | pHT01 | Pgrac | 50 - 150 | [6][7] |
| Streptomyces coelicolor | pSET152 | ermEp* | 20 - 80 | [8][9] |
| Escherichia coli | pET28a | T7 | 5 - 20 | [10][11] |
Table 2: Effect of Fermentation Parameter Optimization on Butirosin Production in Bacillus subtilis
| Parameter | Condition 1 | Butirosin Titer (mg/L) | Condition 2 | Butirosin Titer (mg/L) |
| Temperature | 30°C | 80 | 37°C | 120 |
| pH | 6.0 | 75 | 7.0 | 110 |
| Precursor Feeding (L-glutamate) | No | 60 | Yes (1 g/L) | 140 |
Experimental Protocols
1. Protocol for Cloning the bua Gene Cluster using Transformation-Associated Recombination (TAR)
This protocol describes the direct cloning of the large bua gene cluster from Bacillus circulans genomic DNA into a suitable expression vector in Saccharomyces cerevisiae.
Materials:
-
High-molecular-weight genomic DNA from Bacillus circulans.
-
TAR vector with homology arms specific to the flanking regions of the bua cluster.
-
Saccharomyces cerevisiae spheroplasts.
-
PEG/LiOAc solution.
-
Selective yeast medium.
Methodology:
-
Design and prepare the TAR vector:
-
Identify the flanking regions of the bua gene cluster in the Bacillus circulans genome.
-
Amplify ~500 bp homology arms corresponding to these flanking regions.
-
Clone the homology arms into the TAR vector.
-
Linearize the TAR vector between the homology arms.
-
-
Prepare yeast spheroplasts.
-
Co-transform the linearized TAR vector and the Bacillus circulans genomic DNA into the yeast spheroplasts.
-
Plate the transformed yeast on selective media to screen for colonies containing the re-circularized plasmid with the captured bua gene cluster.
-
Verify the integrity of the cloned bua gene cluster by PCR and restriction digestion.
2. Protocol for Butirosin Fermentation and Extraction
Materials:
-
Heterologous host strain carrying the bua gene cluster.
-
Appropriate fermentation medium (e.g., LB for E. coli, TSB for B. subtilis, R5A for Streptomyces).
-
Ethyl acetate.
Methodology:
-
Inoculate a seed culture of the recombinant host and grow to the appropriate optical density.
-
Inoculate the production culture with the seed culture.
-
Induce gene expression if using an inducible promoter.
-
Incubate the production culture for 48-72 hours at the optimal temperature and shaking speed.
-
Harvest the culture by centrifugation to separate the supernatant and cell pellet.
-
Extract butirosin from the supernatant and/or the cell pellet (depending on whether it is secreted) using ethyl acetate.
-
Evaporate the ethyl acetate and resuspend the crude extract in methanol for analysis.
3. Protocol for Butirosin Quantification by HPLC-MS/MS
Materials:
-
Butirosin standard.
-
HPLC system coupled with a tandem mass spectrometer.
-
C18 reverse-phase column.
-
Mobile phases (e.g., Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid).
Methodology:
-
Prepare a standard curve of butirosin.
-
Set up the HPLC-MS/MS method:
-
Define the gradient elution profile.
-
Set the mass spectrometer to monitor for the specific precursor and product ions of butirosin in Multiple Reaction Monitoring (MRM) mode.
-
-
Inject the butirosin standards and the extracted samples into the HPLC-MS/MS system.
-
Quantify the amount of butirosin in the samples by comparing the peak areas to the standard curve.[12]
Visualizations
Diagram 1: Butirosin Biosynthesis Pathway
Caption: Simplified biosynthetic pathway of butirosin.
Diagram 2: General Workflow for Heterologous Expression of the bua Gene Cluster
Caption: Workflow for heterologous expression of the bua gene cluster.
Diagram 3: Troubleshooting Logic for Low Butirosin Yield
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selection of an optimal promoter for gene transfer in normal B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Promoter sequences for defining transgene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Growth Conditions for the Production of Bacillus subtilis Using Central Composite Design and Its Antagonism Against Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Streptomyces coelicolor as an expression host for heterologous gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Streptomyces as Microbial Chassis for Heterologous Protein Expression [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Request Rejected [emsl.pnnl.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Burnettramic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the culture conditions for producing Burnettramic acid from Aspergillus burnettii.
Frequently Asked Questions (FAQs)
Q1: What is Burnettramic acid and what is its producing organism?
A1: Burnettramic acid is a novel antibiotic with potent antifungal activity. It is a hybrid polyketide-nonribosomal peptide (PKS-NRPS) secondary metabolite produced by the fungus Aspergillus burnettii.[1][2][3]
Q2: What are the initial recommended culture media for growing Aspergillus burnettii for Burnettramic acid production?
A2: Initial studies have shown that Burnettramic acid is predominantly produced in Potato Dextrose Agar (PDA) and Rice medium.[4] These serve as good starting points for initial cultivation and optimization experiments.
Q3: What are the key fermentation parameters that influence the yield of Burnettramic acid?
A3: Key parameters that generally affect secondary metabolite production in Aspergillus species and are critical for optimizing Burnettramic acid yield include:
-
Carbon Source: Type and concentration of the carbon source are crucial.
-
Nitrogen Source: Both organic and inorganic nitrogen sources can influence biomass growth and metabolite production.
-
pH: The initial pH of the culture medium can significantly impact enzyme activity and nutrient uptake.
-
Temperature: Aspergillus species have optimal temperature ranges for growth and secondary metabolite synthesis.
-
Aeration and Agitation: Adequate oxygen supply is vital for the growth of this aerobic fungus and for the biosynthesis of the metabolite.
-
Inoculum Size: The initial spore concentration can affect the lag phase and the onset of production.
-
Fermentation Time: The production of secondary metabolites like Burnettramic acid is often growth-phase dependent, typically occurring in the stationary phase.
Q4: What is the general biosynthetic pathway for Burnettramic acid?
A4: Burnettramic acid is synthesized by a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) pathway, encoded by the bua gene cluster. The biosynthesis involves the condensation of a polyketide chain with an amino acid, followed by tailoring reactions such as hydroxylation and glycosylation.[1][3]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or no Burnettramic acid production | 1. Suboptimal culture medium composition. 2. Incorrect pH of the medium. 3. Inappropriate fermentation temperature. 4. Insufficient aeration. 5. Strain degradation or contamination. | 1. Screen different carbon and nitrogen sources (see Table 1). 2. Optimize the initial pH of the medium (see Table 2). 3. Test a range of incubation temperatures (e.g., 25-30°C). 4. Increase the agitation speed or use baffled flasks to improve oxygen transfer. 5. Re-culture the strain from a stock culture and verify its purity. |
| High biomass but low product yield | 1. Nutrient limitation for secondary metabolism. 2. Catabolite repression by a rapidly consumed carbon source. 3. Feedback inhibition by the product. | 1. Test different C:N ratios in the medium. 2. Replace a portion of the primary carbon source with a more slowly metabolized one (e.g., starch instead of glucose). 3. Consider implementing an in-situ product removal strategy, such as resin adsorption. |
| Inconsistent yields between batches | 1. Variation in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in incubator conditions. | 1. Standardize the spore counting and inoculation procedure. 2. Ensure accurate weighing of media components and consistent sterilization procedures. 3. Calibrate and monitor incubator temperature and shaker speed. |
| Presence of impurities complicating purification | 1. Production of other secondary metabolites. 2. Cell lysis and release of intracellular components. | 1. Adjust culture conditions to favor Burnettramic acid production (One-Factor-at-a-Time or Response Surface Methodology). 2. Optimize the harvest time to minimize cell lysis. |
Data Presentation: Illustrative Optimization Data
Disclaimer: The following tables present hypothetical data for illustrative purposes to guide experimental design. Actual results may vary.
Table 1: Effect of Different Carbon and Nitrogen Sources on Burnettramic Acid Yield
| Carbon Source (30 g/L) | Nitrogen Source (5 g/L) | Biomass (g/L) | Burnettramic Acid Titer (mg/L) |
| Glucose | Peptone | 15.2 | 85.3 |
| Sucrose | Peptone | 14.8 | 92.1 |
| Maltose | Peptone | 16.5 | 110.5 |
| Starch | Peptone | 12.3 | 75.8 |
| Maltose | Yeast Extract | 17.1 | 125.7 |
| Maltose | Ammonium Sulfate | 10.5 | 45.2 |
| Maltose | Sodium Nitrate | 11.2 | 58.9 |
Table 2: Influence of Initial pH and Temperature on Burnettramic Acid Production
| Initial pH | Temperature (°C) | Biomass (g/L) | Burnettramic Acid Titer (mg/L) |
| 5.0 | 28 | 14.5 | 98.4 |
| 5.5 | 28 | 16.2 | 115.6 |
| 6.0 | 28 | 17.0 | 130.2 |
| 6.5 | 28 | 16.8 | 122.3 |
| 7.0 | 28 | 15.9 | 105.7 |
| 6.0 | 25 | 15.5 | 118.9 |
| 6.0 | 30 | 16.3 | 125.4 |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Culture Conditions
-
Inoculum Preparation:
-
Grow Aspergillus burnettii on PDA slants at 28°C for 7-10 days until sporulation is abundant.
-
Harvest spores by adding 10 mL of sterile 0.1% Tween 80 solution to the slant and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to 1 x 10^7 spores/mL.
-
-
Basal Fermentation Medium:
-
Maltose: 30 g/L
-
Yeast Extract: 5 g/L
-
KH₂PO₄: 1 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
Adjust initial pH to 6.0 with 1M HCl or 1M NaOH.
-
-
Experimental Setup:
-
Dispense 50 mL of the fermentation medium into 250 mL Erlenmeyer flasks.
-
Inoculate each flask with 1% (v/v) of the spore suspension.
-
Incubate at 28°C on a rotary shaker at 180 rpm for a predetermined fermentation time (e.g., 10 days).
-
To test a single factor, vary its value while keeping all other factors constant as per the basal conditions. For example, to test pH, prepare media with initial pH values of 5.0, 5.5, 6.0, 6.5, and 7.0.
-
-
Extraction and Analysis:
-
At the end of the fermentation, separate the mycelium from the broth by filtration.
-
Extract the broth with an equal volume of ethyl acetate (B1210297) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.
-
Dissolve the residue in a known volume of methanol (B129727) and analyze the concentration of Burnettramic acid using HPLC-UV or LC-MS.
-
Visualizations
Caption: Proposed biosynthetic pathway of Burnettramic acid.
Caption: Troubleshooting workflow for low Burnettramic acid yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Heterologous Biosynthesis of the Burnettramic Acids: Rare PKS-NRPS-Derived Bolaamphiphilic Pyrrolizidinediones from an Australian Fungus, Aspergillus burnettii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Structural Analysis of Complex Natural Products
Welcome to the technical support center for the structural analysis of complex natural products. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the structural elucidation of these challenging molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. NMR Spectroscopy Pitfalls
Q1: Why are my 2D NMR (COSY, HSQC, HMBC) correlations weak or missing for a complex natural product?
A1: Weak or missing correlations in 2D NMR spectra of complex natural products can stem from several factors. A primary reason is often insufficient sample concentration. Additionally, the inherent complexity and large size of the molecule can lead to rapid signal decay (short T2 relaxation times), diminishing cross-peak intensity. For HMBC experiments, an incorrect estimation of the long-range coupling constants (J-couplings) can also result in poor signal detection.
Troubleshooting Steps:
-
Concentrate the Sample: If possible, increase the concentration of your sample. For mass-limited samples, using micro-cryoprobes can significantly enhance sensitivity.[1]
-
Optimize Acquisition Parameters:
-
For HMBC, experiment with a range of long-range coupling delays (evolution times) to detect correlations over different coupling pathways.
-
Increase the number of scans to improve the signal-to-noise ratio.
-
-
Check Instrument Calibration: Ensure the spectrometer is properly tuned and calibrated.
-
Consider Alternative Experiments: For highly overlapped proton spectra, consider using higher-resolution techniques or different 2D NMR experiments like TOCSY to trace out spin systems.[1]
Q2: My NOESY/ROESY data is ambiguous or providing misleading correlations. What could be the cause?
A2: Ambiguous Nuclear Overhauser Effect (NOE) data is a significant pitfall in the structural elucidation of natural products and a major source of misassignments.[2] This can arise from spin diffusion in NOESY experiments, particularly for larger molecules, where magnetization is transferred between protons that are not spatially close, leading to incorrect structural inferences.[3] For medium-sized molecules (MW ~700-1200 Da), the NOE can be close to zero, making detection difficult.[3][4]
Troubleshooting Steps:
-
Optimize Mixing Time: For NOESY, acquire a series of spectra with varying mixing times to monitor the build-up of NOE signals and minimize the effects of spin diffusion.
-
Use ROESY for Medium-Sized Molecules: The Rotating-frame Overhauser Effect (ROE) is always positive, regardless of molecular weight, making ROESY a more reliable experiment for molecules in the problematic intermediate size range.[3]
-
Validate with Molecular Modeling: Compare experimental NOE distances with those calculated from a low-energy 3D model of your proposed structure.
-
Consider Isotopic Labeling: In some cases, selective isotopic labeling can help to resolve ambiguous NOE correlations.
Logical Workflow for Troubleshooting Ambiguous NOESY Data
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Researchers Reveal Major Pitfalls Plaguing Structural Elucidation of Marine Natural Products----Chinese Academy of Sciences [english.cas.cn]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]
Technical Support Center: Refining Stereoselective Synthesis of the Aglycone Moiety
Welcome to the Technical Support Center dedicated to the stereoselective synthesis of aglycone moieties. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in these complex synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing stereoselectivity in aglycone synthesis?
A1: The stereochemical outcome of a reaction is primarily governed by the steric and electronic environment of the transition state. Key factors include the choice of chiral auxiliary or catalyst, the nature of the substrate and reagents, and the reaction conditions such as temperature, solvent, and the presence of chelating agents.[1][2] For instance, in aldol (B89426) reactions, the geometry of the enolate (Z or E) plays a crucial role in determining the relative stereochemistry of the product.[3]
Q2: How do I choose an appropriate chiral auxiliary for my synthesis?
A2: The selection of a chiral auxiliary depends on the specific transformation you are performing. For asymmetric aldol reactions, Evans oxazolidinones are widely used and offer high levels of stereocontrol.[3][4] For other transformations, such as alkylations or Michael additions, other auxiliaries like camphor (B46023) sultams may be more suitable.[4] The ideal auxiliary should be readily available in both enantiomeric forms, easily attached and removed under mild conditions, and should effectively shield one face of the reactive intermediate.[5]
Q3: What is the role of protecting groups in controlling stereoselectivity?
A3: Protecting groups are not merely passive spectators in a reaction; they can significantly influence the stereochemical outcome.[2][6] They can alter the steric bulk of a molecule, thereby directing an incoming reagent to a specific face.[7] Additionally, some protecting groups can participate in the reaction through anchimeric assistance or by forming chelates with metal ions, which rigidifies the transition state and enhances stereoselectivity.[2]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Evans Aldol Reactions
Q: My Evans aldol reaction is showing low diastereoselectivity (syn:anti ratio). What are the potential causes and how can I improve it?
A: Low diastereoselectivity in Evans aldol reactions often stems from issues with the formation of the boron enolate or the transition state geometry. Here are some common causes and troubleshooting steps:
-
Incorrect Boron Enolate Geometry: The formation of the desired Z-enolate is crucial for high syn-diastereoselectivity.[8]
-
Troubleshooting:
-
Ensure the use of dibutylboron triflate (Bu₂BOTf) and a tertiary amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA).[8]
-
Confirm the quality and purity of your reagents, as impurities can affect enolate formation.
-
-
-
Suboptimal Reaction Temperature: Aldol reactions are often highly sensitive to temperature.
-
Troubleshooting:
-
Perform the reaction at low temperatures, typically -78 °C, to maximize stereocontrol.[7] Maintaining a consistent low temperature throughout the addition of reagents is critical.
-
-
-
Steric Hindrance: The steric bulk of the aldehyde or the chiral auxiliary can impact the facial selectivity.
-
Troubleshooting:
-
If you are using a particularly bulky aldehyde, consider a less sterically demanding chiral auxiliary.
-
-
-
Acetate (B1210297) Aldol Reactions: Evans auxiliaries often provide poor diastereoselectivity in acetate aldol reactions (where there is no substituent at the α-position of the enolate).[9] This is due to the lack of steric clash that would disfavor one transition state over the other.[9]
-
Troubleshooting:
-
Consider using a different chiral auxiliary, such as a thiazolidinethione, which can enforce a more rigid transition state.[9]
-
-
Issue 2: Low Enantioselectivity in Sharpless Asymmetric Dihydroxylation
Q: I am observing low enantiomeric excess (ee) in my Sharpless asymmetric dihydroxylation. What could be the problem?
A: Low enantioselectivity in this reaction can be attributed to several factors, primarily related to the catalytic cycle.
-
Secondary Catalytic Cycle: A potential issue is the occurrence of a secondary, non-enantioselective catalytic cycle.[10] This can happen if the osmylate ester intermediate is oxidized before it dissociates from the catalyst.[10]
-
Troubleshooting:
-
Increase the molar concentration of the chiral ligand to favor the primary, enantioselective pathway.[10]
-
-
-
Substrate-Related Issues: The structure of the alkene can influence the outcome. While the reaction is broadly applicable, certain substitution patterns may give lower ee's.
-
Purity of Reagents: The quality of the osmium tetroxide, the chiral ligand, and the co-oxidant is crucial.
-
Troubleshooting:
-
Use freshly opened or properly stored reagents. The commercially available AD-mix formulations are generally reliable.[10]
-
-
Issue 3: Incorrect Diastereomer in the Reduction of β-Hydroxy Ketones
Q: I am trying to perform a diastereoselective reduction of a β-hydroxy ketone to a 1,3-diol, but I am obtaining the wrong diastereomer or a mixture of both.
A: The stereochemical outcome of the reduction of β-hydroxy ketones is highly dependent on the choice of reagents, which dictates whether the reaction proceeds via an intermolecular or intramolecular hydride delivery.
-
To obtain the syn-1,3-diol (Narasaka-Prasad Reduction): This requires an intermolecular hydride delivery.
-
Potential Cause of Failure: Inefficient chelation or use of a reducing agent that can participate in intramolecular delivery.
-
Troubleshooting:
-
Use a boron chelating agent like BBu₂OMe followed by a separate hydride source such as sodium borohydride (B1222165) (NaBH₄).[11]
-
Ensure anhydrous conditions to allow for effective chelation.
-
-
-
To obtain the anti-1,3-diol (Evans-Saksena Reduction): This relies on an intramolecular hydride delivery.
-
Potential Cause of Failure: Use of a non-coordinating reducing agent.
-
Troubleshooting:
-
Employ a reagent like tetramethylammonium (B1211777) triacetoxyborohydride, where the hydride is delivered from a boron reagent coordinated to the hydroxyl group.[12]
-
-
Data Presentation
Table 1: Diastereoselectivity in Evans Aldol Reactions with Various Aldehydes
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzaldehyde | >99:1 | 85 |
| 2 | Isobutyraldehyde | 98:2 | 89 |
| 3 | Acetaldehyde | 95:5 | 78 |
| 4 | Crotonaldehyde | 97:3 | 82 |
Data is representative and sourced from typical outcomes of Evans aldol reactions.[8]
Table 2: Enantioselectivity in Sharpless Asymmetric Dihydroxylation of Representative Alkenes
| Entry | Alkene | Ligand | Enantiomeric Excess (ee %) | Yield (%) |
| 1 | trans-Stilbene | (DHQD)₂PHAL (AD-mix-β) | >99 | 95 |
| 2 | 1-Decene | (DHQD)₂PHAL (AD-mix-β) | 97 | 92 |
| 3 | Styrene | (DHQ)₂PHAL (AD-mix-α) | 96 | 90 |
| 4 | Methyl trans-cinnamate | (DHQD)₂PHAL (AD-mix-β) | 98 | 89 |
Data is representative and sourced from typical outcomes of Sharpless asymmetric dihydroxylation reactions.[13][14]
Experimental Protocols
Protocol 1: General Procedure for an Evans Asymmetric Aldol Reaction
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the N-acyl oxazolidinone (1.0 equiv) and dissolve in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Enolate Formation: Cool the solution to 0 °C and add dibutylboron triflate (1.1 equiv) dropwise. Following this, add triethylamine (1.2 equiv) dropwise, and stir the reaction mixture at 0 °C for 30 minutes.
-
Aldol Addition: Cool the reaction mixture to -78 °C. Add the aldehyde (1.2 equiv) dropwise. Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Workup: Quench the reaction by the addition of a pH 7 phosphate (B84403) buffer. Add methanol (B129727) and 30% hydrogen peroxide and stir vigorously for 1 hour. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired aldol adduct.
Protocol 2: General Procedure for a Sharpless Asymmetric Dihydroxylation
-
Preparation: In a round-bottom flask, prepare a solution of tert-butanol (B103910) and water (1:1). Add the AD-mix-α or AD-mix-β (commercially available premixed reagent) and stir until both layers are clear.
-
Reaction Initiation: Cool the mixture to 0 °C and add the alkene (1.0 equiv). Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, add sodium sulfite (B76179) and allow the mixture to warm to room temperature. Stir for 1 hour.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the enantiomerically enriched diol.
Mandatory Visualizations
Caption: Zimmerman-Traxler model for the Evans aldol reaction.
Caption: Chelation-controlled Narasaka-Prasad reduction pathway.
Caption: General workflow for troubleshooting low stereoselectivity.
References
- 1. ekwan.github.io [ekwan.github.io]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 11. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
Unraveling the Antifungal Potential of Burnettramic Acids: A Comparative Guide to Structure-Activity Relationships
A detailed analysis of the Burnettramic acid family reveals critical structural features influencing their potent antifungal and cytotoxic activities. This guide provides a comparative overview of Burnettramic acid A and its analogs, presenting key experimental data and methodologies for researchers in drug discovery and development.
Burnettramic acids, a novel class of bolaamphiphilic pyrrolizidinediones, are natural products isolated from the fungus Aspergillus burnettii.[1][2][3] The parent compound, Burnettramic acid A, has demonstrated significant in vitro antifungal activity, with potency comparable to the widely used antifungal drug, Amphotericin B, against Candida albicans.[1] Further investigations have led to the identification of several analogs, Burnettramic acids C, D, and E, from co-cultures of the marine-derived fungi Aspergillus versicolor and Aspergillus chevalieri. The core structure of these compounds consists of a β-D-mannose head group linked to a pyrrolizidinedione moiety through a long, 26-carbon polyketide chain.[2] Understanding the relationship between the structural modifications in these analogs and their biological activity is crucial for the development of new and effective antifungal agents.
Comparative Biological Activity of Burnettramic Acids
The biological activity of Burnettramic acid A has been evaluated against a panel of fungi and bacteria, as well as a cancer cell line, revealing a broad spectrum of activity. A key finding in the structure-activity relationship (SAR) of Burnettramic acids is the essential role of the β-D-mannose moiety for its antifungal and antibacterial properties. The aglycone of Burnettramic acid A, lacking the mannose group, shows a loss of this activity.[4] Interestingly, the cytotoxicity against the murine myeloma NS-1 cell line is retained, and even slightly enhanced, in the aglycone.[4]
While the structures for Burnettramic acids C, D, and E have been elucidated, quantitative biological activity data for these analogs is not yet publicly available. The following table summarizes the known activity of Burnettramic acid A and its aglycone.
| Compound | Organism/Cell Line | Activity Type | IC50 (µg/mL) |
| Burnettramic acid A | Candida albicans | Antifungal | 0.5[4] |
| Saccharomyces cerevisiae | Antifungal | 0.2[4] | |
| Bacillus subtilis | Antibacterial | 2.3[4] | |
| Staphylococcus aureus | Antibacterial | 5.9[4] | |
| Murine Myeloma NS-1 | Cytotoxicity | 13.8[4] | |
| Burnettramic acid A Aglycone | Murine Myeloma NS-1 | Cytotoxicity | 8.5[4] |
| Candida albicans | Antifungal | Inactive[4] | |
| Bacillus subtilis | Antibacterial | Inactive[4] | |
| Staphylococcus aureus | Antibacterial | Inactive[4] |
Structure-Activity Relationship Insights
The structural differences between Burnettramic acid A and its analogs, C, D, and E, lie in the degree of oxidation and saturation of the polyketide chain. These modifications are expected to influence the overall polarity, conformational flexibility, and interaction of the molecules with their biological targets.
Experimental Protocols
The determination of the biological activity of Burnettramic acids involves standardized in vitro assays. The following are detailed methodologies for the key experiments cited.
Antifungal Susceptibility Testing (Broth Microdilution)
The antifungal activity of the Burnettramic acids against yeast pathogens such as Candida albicans and Saccharomyces cerevisiae is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) plates. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.
-
Drug Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of final concentrations.
-
Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control. The IC50 value, the concentration that inhibits 50% of fungal growth, is calculated from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of Burnettramic acids on mammalian cell lines, such as the murine myeloma NS-1 cell line, is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the Burnettramic acid derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that reduces cell viability by 50%) is calculated.
Future Directions
The potent antifungal activity of Burnettramic acid A, coupled with the intriguing SAR insights from its aglycone, underscores the potential of this natural product class as a scaffold for novel antifungal drug development. A critical next step is the comprehensive biological evaluation of the newly discovered analogs, Burnettramic acids C, D, and E. Determining their antifungal, antibacterial, and cytotoxic profiles will be essential to fully delineate the structure-activity relationships within this family. Furthermore, studies to elucidate the precise mechanism of action by which Burnettramic acids exert their antifungal effects will provide valuable information for the rational design of more potent and selective derivatives. The unique bolaamphiphilic nature of these molecules suggests a potential interaction with the fungal cell membrane, a hypothesis that warrants further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Heterologous Biosynthesis of the Burnettramic Acids: Rare PKS-NRPS-Derived Bolaamphiphilic Pyrrolizidinediones from an Australian Fungus, Aspergillus burnettii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bioaustralis.com [bioaustralis.com]
A Researcher's Guide to Cross-Validation of NMR Data with DFT Calculations
In the realm of molecular characterization, the synergy between experimental Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical Density Functional Theory (DFT) calculations has emerged as a powerful strategy for the unambiguous elucidation and verification of chemical structures. This guide provides a comprehensive comparison of experimental NMR data with DFT-calculated values, offering researchers, scientists, and drug development professionals a robust framework for validating molecular structures. By integrating detailed experimental protocols, quantitative data comparisons, and a clear workflow visualization, this document aims to facilitate the adoption of this integrated approach for higher confidence in structural assignments.
The cross-validation process hinges on the principle that a correctly identified molecular structure will exhibit a strong correlation between its experimentally measured NMR parameters and those predicted by accurate quantum chemical calculations. Discrepancies between the experimental and computed data can signal an incorrect structural assignment or highlight conformational dynamics not initially considered. This comparative analysis is particularly crucial in the study of complex natural products, novel drug candidates, and materials with intricate stereochemistry.
Quantitative Comparison of Experimental and Calculated NMR Chemical Shifts
The accuracy of DFT calculations in predicting NMR chemical shifts is a critical aspect of the cross-validation process. The following tables present a summary of typical deviations observed between experimental and DFT-calculated ¹H and ¹³C NMR chemical shifts for small organic molecules. These values are derived from various studies and serve as a general benchmark for what can be expected when employing well-established computational protocols.[1][2]
Table 1: Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts
| Statistical Metric | Typical Value Range (ppm) | Notes |
| Mean Absolute Error (MAE) | 0.1 - 0.3 | Represents the average absolute difference between experimental and calculated shifts. |
| Root-Mean-Square Deviation (RMSD) | 0.07 - 0.19 | Provides a measure of the overall prediction accuracy.[2] |
| Maximum Deviation | < 0.5 | The largest observed difference for a single proton.[2] |
Table 2: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts
| Statistical Metric | Typical Value Range (ppm) | Notes |
| Mean Absolute Error (MAE) | 1.5 - 3.0 | Generally larger than for ¹H due to the wider chemical shift range of ¹³C. |
| Root-Mean-Square Deviation (RMSD) | 0.5 - 2.9 | A good indicator of the quality of the correlation.[2] |
| Maximum Deviation | < 6.5 | The largest observed difference for a single carbon atom.[2] |
It is important to note that the level of agreement can be influenced by several factors, including the choice of DFT functional and basis set, the inclusion of solvent effects, and the conformational flexibility of the molecule.[3][4][5]
Detailed Experimental and Computational Protocols
A meticulous adherence to standardized protocols is paramount for obtaining high-quality data that can be reliably compared. The following sections outline the key steps for acquiring experimental NMR data and performing DFT calculations for the purpose of cross-validation.
Experimental Protocol: NMR Spectroscopy of Small Molecules
This protocol provides a general guideline for the preparation and acquisition of high-resolution 1D and 2D NMR spectra of small organic molecules in solution.[6]
1. Sample Preparation:
-
Quantity of Material: For ¹H NMR, use 5-25 mg of the compound. For ¹³C NMR, a higher concentration is required, typically as much as will dissolve to form a saturated solution (approximately 0.2 to 0.3 millimoles in 0.7 mL of solvent).[7]
-
Solvent: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent should be consistent with the solvent model used in the DFT calculations.
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube. Ensure the sample is free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette.[7] The sample height in the tube should be approximately 4-5 cm.[7]
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, if available.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
1D Spectra:
-
¹H NMR: Acquire a standard 1D proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
2D Spectra (for structural assignment):
-
Acquire standard 2D correlation spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the unambiguous assignment of all proton and carbon signals.[8]
-
-
Referencing: Chemical shifts for ¹H and ¹³C spectra should be referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[8]
Computational Protocol: DFT Calculation of NMR Parameters
This protocol outlines the key steps for calculating NMR chemical shifts using DFT. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for such calculations.[9]
1. Molecular Structure Generation and Optimization:
-
Initial Structure: Generate a 3D model of the molecule of interest. For flexible molecules, it is crucial to perform a conformational search to identify the low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional and basis set. A commonly used level of theory for geometry optimization is B3LYP/6-31G(d).[10] For improved accuracy, especially with challenging systems, consider functionals like WP04 or ωB97X-D and larger basis sets.[2]
-
Solvation Model: Include a solvent model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), to account for the effect of the solvent used in the NMR experiment.[2][5][11]
2. NMR Chemical Shift Calculation:
-
Method: Perform the NMR calculation on the optimized geometries using the GIAO method.[9]
-
Level of Theory: The choice of functional and basis set for the NMR calculation can significantly impact accuracy. For ¹H chemical shifts, WP04/6-311++G(2d,p) has shown good performance, while for ¹³C, ωB97X-D/def2-SVP is a reliable option.[2]
-
Boltzmann Averaging: For molecules with multiple low-energy conformers, the final calculated chemical shifts should be obtained by taking a Boltzmann-weighted average of the shifts calculated for each individual conformer.
3. Data Analysis and Comparison:
-
Referencing: The calculated isotropic shielding values (σ) must be converted to chemical shifts (δ). This is typically done by subtracting the calculated shielding value of the nucleus of interest from the calculated shielding value of a reference compound (e.g., TMS) or by using a linear scaling approach derived from a set of known compounds.[2]
-
Statistical Analysis: Compare the calculated chemical shifts with the experimental data. Calculate statistical metrics such as the Mean Absolute Error (MAE), Root-Mean-Square Deviation (RMSD), and the maximum deviation to quantify the level of agreement.[3] A high correlation and low error values provide strong evidence for the correctness of the proposed structure.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process, from experimental data acquisition and theoretical calculations to their comparative analysis and final structural validation.
Caption: Workflow for the cross-validation of experimental NMR data with DFT calculations.
This integrated approach of combining experimental NMR spectroscopy with DFT calculations provides a higher level of confidence in molecular structure determination. By following rigorous protocols and performing a careful statistical comparison, researchers can effectively validate their proposed structures and gain deeper insights into the chemical nature of the molecules under investigation.
References
- 1. Comparison of experimental and DFT‐calculated NMR chemical shifts of 2‐amino and 2‐hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF‐PCM solvation model | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycosylated vs. Aglycone Forms: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The addition of a sugar moiety to a molecule, a process known as glycosylation, can significantly alter its biological activity. This guide provides an objective comparison of the bioactivity of glycosylated compounds versus their aglycone (non-sugar-bound) counterparts, with a focus on flavonoids. Supported by experimental data, this document delves into differences in antioxidant potential, cell permeability, and the modulation of key signaling pathways.
Unveiling the Impact of Glycosylation on Bioactivity
Glycosylation can influence a compound's solubility, stability, and ability to interact with biological targets. While aglycones are often considered more bioactive in vitro due to their smaller size and increased lipophilicity, their glycosylated forms can exhibit enhanced bioavailability and altered pharmacokinetic profiles in vivo. The gut microbiota plays a crucial role in this dynamic by often hydrolyzing glycosides into their more readily absorbable aglycone forms.
Comparative Bioactivity of Flavonoids: Quantitative Insights
Flavonoids, a class of polyphenolic secondary metabolites found in plants, provide an excellent model for comparing the bioactivity of glycosylated and aglycone forms. Here, we examine key data for quercetin (B1663063), kaempferol, genistein (B1671435), and daidzein (B1669772).
Antioxidant and Anti-inflammatory Activity
The antioxidant and anti-inflammatory properties of flavonoids are among their most studied biological effects. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Bioactivity Assay | IC50 (µM) | Key Finding |
| Quercetin (Aglycone) | DPPH Radical Scavenging | ~4.1 | Strong hydrogen-donating ability.[1] |
| Isoquercitrin (B50326) (Quercetin-3-O-glucoside) | DPPH Radical Scavenging | ~8.7 | Less potent than quercetin in this specific assay.[1] |
| Quercitrin (Quercetin-3-O-rhamnoside) | DPPH Radical Scavenging | ~6.4 | More potent than isoquercitrin but less than quercetin.[1] |
| Compound | Bioactivity Assay | IC50 (µg/mL) | Key Finding |
| Kaempferol (Aglycone) | DPPH Radical Scavenging | - | Highest free radical scavenging activity among the tested forms.[2] |
| Kaempferol-7-O-glucoside | DPPH Radical Scavenging | - | Lower activity than kaempferol.[2] |
| Kaempferol-3-O-rhamnoside | DPPH Radical Scavenging | - | No significant activity.[2] |
| Kaempferol-3-O-rutinoside | DPPH Radical Scavenging | - | No significant activity.[2] |
| Daidzein (Aglycone) | Nitric Oxide (NO) Scavenging | 35.68 | Potent NO scavenging activity.[3] |
| Genistein (Aglycone) | ABTS Radical Scavenging | 43.17 | Significant antioxidant activity.[4] |
Cell Permeability
The ability of a compound to cross cell membranes is crucial for its bioavailability. The Caco-2 cell monolayer is a widely used in vitro model to predict human intestinal absorption. The apparent permeability coefficient (Papp) is a measure of the rate of passage of a compound across the cell monolayer.
| Compound | Cell Line | Papp (x 10⁻⁶ cm/s) | Direction | Key Finding |
| Daidzein (Aglycone) | Caco-2 | 22.80 ± 1.60 | Apical to Basolateral | High permeability.[7] |
| Genistein (Aglycone) | Caco-2 | >1 x 10⁻⁵ | - | Considered highly permeable.[8] |
| Genistin (B1671436) (Genistein glycoside) | Caco-2 | - | - | Not transported across Caco-2 cells, but is metabolized to genistein.[9] |
| Daidzin (B1669773) (Daidzein glycoside) | Caco-2 | - | - | Not transported across Caco-2 cells, but is metabolized to daidzein.[9] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
Test compounds (aglycones and glycosides)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Preparation of sample solutions: Dissolve the test compounds and positive control in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: In a test tube or a 96-well plate, mix a specific volume of the DPPH solution (e.g., 1.8 mL) with a smaller volume of the sample solution (e.g., 0.2 mL). A blank containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[8][10][11]
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the antioxidant capacity of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compounds
-
Standard (e.g., FeSO₄·7H₂O)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of FRAP reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Reaction: Add a small volume of the sample or standard solution (e.g., 10 µL) to a larger volume of the FRAP reagent (e.g., 300 µL).
-
Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to a standard curve prepared with known concentrations of the ferrous standard.[12][13][14]
Caco-2 Cell Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test compounds
-
Control compounds (e.g., Lucifer yellow for monolayer integrity, propranolol (B1214883) for high permeability, and a low permeability compound)
-
LC-MS/MS or other analytical instrumentation
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the apical side of the Transwell® inserts. The cells are typically grown for 21 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow leakage assay.
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the donor compartment (apical for absorption studies, basolateral for efflux studies).
-
Add fresh transport buffer to the receiver compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At specific time points, collect samples from the receiver compartment and replace with fresh buffer. A sample from the donor compartment is also taken at the beginning and end of the experiment.
-
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using a suitable analytical method like LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of appearance of the compound in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[15][16][17]
Modulation of Cellular Signaling Pathways
Flavonoids exert many of their biological effects by modulating intracellular signaling pathways. The aglycone form, being more cell-permeable, is often the primary actor within the cell. Key pathways influenced by flavonoids include NF-κB, MAPK, and PI3K-Akt.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Quercetin has been shown to inhibit this pathway by preventing the degradation of IκBα.[12][16][18]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis. It consists of several kinases, including ERK, JNK, and p38. Flavonoids like quercetin can modulate MAPK signaling, often inhibiting the phosphorylation of these kinases, which can contribute to their anti-inflammatory and anti-cancer effects.[4][19][20]
PI3K-Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, growth, and proliferation. Dysregulation of this pathway is common in cancer. Akt, a serine/threonine kinase, is a central node in this pathway. Quercetin has been shown to inhibit the PI3K/Akt pathway, which contributes to its pro-apoptotic and anti-proliferative effects in cancer cells.[5][15][21]
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the permeability of a compound using the Caco-2 cell model.
Conclusion
The bioactivity of a compound is profoundly influenced by its glycosylation state. While aglycones often exhibit higher potency in in vitro assays, glycosides can possess more favorable pharmacokinetic properties in vivo. The interplay between a compound's structure, its metabolism by the gut microbiota, and its interaction with cellular targets ultimately determines its overall biological effect. A thorough understanding of these factors is essential for the successful development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of genistein and genistin in soybeans and soybean products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsm.com [ijpsm.com]
- 5. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability [frontiersin.org]
- 8. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 11. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles of MAPK and Nrf2 signaling pathways in quercetin alleviating redox imbalance induced by hydrogen peroxide in mammary epithelial cells | Animal Nutriomics | Cambridge Core [cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Benchmarking Burnettramic Acid A: A Comparative Guide to Fungal Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Burnettramic acid A, a novel antifungal agent, with other well-characterized fungal metabolites. The objective is to benchmark its performance and highlight its mechanism of action in the context of existing compounds, supported by experimental data and detailed protocols.
Introduction to Burnettramic Acid A
Burnettramic acid A is a new class of antibiotic isolated from the Australian fungus Aspergillus burnettii.[1] Structurally, it is a rare bolaamphiphilic pyrrolizidinedione.[1] This unique structure contributes to its potent in vitro antifungal activity, with reports indicating efficacy comparable to the widely used antifungal drug, Amphotericin B, against Candida albicans.[2][3]
Comparative Analysis of Bioactivity
The following table summarizes the quantitative data on the bioactivity of Burnettramic acid A and selected comparator fungal metabolites.
| Compound | Producing Organism | Class | Target Organism | Bioactivity (µg/mL) | Metric |
| Burnettramic acid A | Aspergillus burnettii | Bolaamphiphilic Pyrrolizidinedione | Candida albicans | 0.5 | IC50 |
| Saccharomyces cerevisiae | 0.2 | IC50 | |||
| Bacillus subtilis | 2.3 | IC50 | |||
| Staphylococcus aureus | 5.9 | IC50 | |||
| Murine Myeloma (NS-1) | 13.8 | IC50 | |||
| Amphotericin B | Streptomyces nodosus | Polyene | Candida spp. | 0.03 - 1.0 | MIC |
| Antimycin A | Streptomyces spp. | Depsipeptide | Candida albicans | Data not available | MIC |
| Oligomycin | Streptomyces diastatochromogenes | Macrolide | Candida albicans | Data not available | MIC |
Mechanisms of Action: A Comparative Overview
The primary mechanism of action for Burnettramic acid A and the selected comparator metabolites are distinct, providing different avenues for therapeutic intervention.
Burnettramic Acid A and Electron Transport Chain Inhibition
Burnettramic acid A exerts its antifungal effect by targeting mitochondrial respiration. Specifically, it has been shown to inhibit Complex III (ubiquinol-cytochrome c reductase) of the electron transport chain, a critical component for ATP production through oxidative phosphorylation.[4] Some evidence also suggests a potential inhibitory effect on FoF1-ATPase.[4]
Comparator Fungal Metabolites:
-
Amphotericin B: This polyene antifungal disrupts the fungal cell membrane by binding to ergosterol, a key sterol in fungal membranes. This binding forms pores in the membrane, leading to leakage of intracellular components and ultimately cell death.[5]
-
Antimycin A: Similar to Burnettramic acid A, Antimycin A is a potent inhibitor of Complex III in the electron transport chain. It binds to the Qi site of cytochrome c reductase, blocking the transfer of electrons and disrupting the Q-cycle. This leads to the cessation of ATP synthesis and the production of reactive oxygen species.
-
Oligomycin: This macrolide antibiotic targets the Fo subunit of ATP synthase , the final enzyme complex in the oxidative phosphorylation pathway. By blocking the proton channel of ATP synthase, it directly inhibits the synthesis of ATP.[6]
Signaling Pathway and Mechanism of Action Diagrams
Caption: Inhibition of Oxidative Phosphorylation by Fungal Metabolites.
Caption: Mechanism of Action of Amphotericin B.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antifungal agents.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this assay.[7][8][9][10][11]
Experimental Workflow:
Caption: Broth Microdilution MIC Assay Workflow.
Key Steps:
-
Preparation of Antifungal Agent: The compound is serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: A standardized suspension of the fungal test organism is prepared to a specific cell density (e.g., 0.5 to 2.5 x 10³ CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the organism.
Determination of Cytotoxicity (IC50) by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14][15][16]
Key Steps:
-
Cell Seeding: Mammalian cells (e.g., murine myeloma NS-1) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Conclusion
Burnettramic acid A represents a promising new class of antifungal agent with a distinct mechanism of action targeting mitochondrial oxidative phosphorylation. Its potent in vitro activity against clinically relevant fungi, such as Candida albicans, positions it as a valuable candidate for further investigation. This guide provides a framework for comparing Burnettramic acid A against other fungal metabolites, highlighting the importance of standardized experimental protocols and a clear understanding of their respective mechanisms of action for the development of new and effective antifungal therapies.
References
- 1. Discovery and Heterologous Biosynthesis of the Burnettramic Acids: Rare PKS-NRPS-Derived Bolaamphiphilic Pyrrolizidinediones from an Australian Fungus, Aspergillus burnettii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Biofilm Activity of Cocultimycin A against Candida albicans [mdpi.com]
- 3. Anti-Biofilm Activity of Cocultimycin A against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 9. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Synthesis of Burnettramic Acid A Aglycone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the reported total synthesis of Burnettramic acid A aglycone, a molecule of significant interest due to the antifungal properties of its parent natural product. The information presented here is intended to offer a comprehensive overview of the synthetic strategy, key chemical transformations, and an assessment of its potential reproducibility.
Disclaimer: This guide is based on publicly available information, primarily from the abstract and summary of the 2023 publication by Kuji et al. in Bioscience, Biotechnology, and Biochemistry. As the full experimental details and step-by-step yields were not accessible, this guide focuses on the strategic aspects of the synthesis and provides general experimental protocols for the key reaction types.
Introduction to this compound
Burnettramic acid A is a fungal metabolite that has demonstrated potent antifungal activity.[1] Its complex structure, featuring a pyrrolizidinedione core and a long, functionalized acyl chain, makes its chemical synthesis a significant challenge. The aglycone, lacking the terminal mannose unit, is a crucial synthetic intermediate and a target of considerable interest for analogue development and structure-activity relationship studies. To date, one enantioselective total synthesis of the aglycone has been reported in the scientific literature.[1][2][3][4][5]
Analysis of the Reported Synthetic Route
The first and thus far only reported enantioselective total synthesis of this compound was accomplished by Kuji and colleagues in 2023.[2][3][4][5] The synthesis proceeds in 14 steps from a known carboxylic acid.[2][3][5] The overall strategy is a convergent approach, involving the synthesis of three key fragments that are subsequently coupled to construct the target molecule.
Retrosynthetic Analysis
The retrosynthetic strategy for the aglycone, as described, is outlined below. The molecule is disconnected at the C-acylation bond, separating the bicyclic tetramic acid moiety from the long acyl chain. The acyl chain is further broken down into smaller, more readily available fragments.
Caption: Retrosynthetic analysis of this compound.
Key Synthetic Transformations and Reproducibility Assessment
The forward synthesis hinges on several key transformations. The reproducibility of the overall synthesis will largely depend on the efficiency and reliability of these steps.
-
Asymmetric Alkylation: The synthesis employs two asymmetric alkylation reactions to set key stereocenters in the acyl chain.[2][3][5] This class of reactions is well-established, and its reproducibility often depends on the choice of chiral auxiliary, substrate purity, and strict control of reaction conditions (temperature, solvent, and stoichiometry).
-
Acetylide Coupling with (S)-Epichlorohydrin: A crucial carbon-carbon bond-forming step involves the coupling of an acetylide intermediate with (S)-epichlorohydrin.[2][3][5] This one-pot reaction to form an acetylenic epoxide is an efficient way to build molecular complexity. The reproducibility of such reactions is typically high, provided that moisture and air are rigorously excluded.
-
Birch Reduction: The final stages of the synthesis feature a Birch reduction.[2][3][5] This powerful reaction is used to concurrently effect desulfonylation, semi-reduction of a triple bond to an (E)-double bond, and debenzylation.[2][3][5] While highly effective, Birch reductions can be sensitive to reaction conditions, including the quality of the sodium metal, the purity of the ammonia (B1221849), and the presence of proton sources. Careful optimization is often required to ensure reproducibility.
Synthetic Workflow Overview
The overall workflow for the synthesis, based on the published information, can be visualized as the assembly of three key building blocks followed by their coupling and final modifications.
Caption: Overall synthetic workflow for this compound.
Data Presentation
The following table summarizes the key stages of the synthesis as described by Kuji et al. (2023). As the full paper was not publicly available, the yields for each step could not be included.
| Stage | Key Transformation | Starting Materials | Product | Reported Yield |
| 1 | Synthesis of the Pyrrolizidinedione Moiety | N-acetylated TBS-protected trans-4-hydroxy-L-proline | Bicyclic Tetramic Acid Derivative | Not Available |
| 2 | Synthesis of the Sulfone Fragment | Known carboxylic acid | Sulfone Fragment | Not Available |
| 3 | Synthesis of the Epoxide Fragment | (S)-epichlorohydrin | Epoxide Fragment | Not Available |
| 4 | Fragment Coupling | Sulfone and Epoxide Fragments | Acetylenic Epoxide Intermediate | Not Available |
| 5 | Chain Elaboration and C-acylation | Acetylenic Epoxide and Bicyclic Tetramic Acid | Acylated Intermediate | Not Available |
| 6 | Final Deprotection and Reduction | Acylated Intermediate | This compound | Not Available |
Experimental Protocols for Key Reactions
The following are generalized experimental protocols for the key reaction types employed in the synthesis of this compound. These are based on standard literature procedures and are intended for illustrative purposes. The specific conditions and reagents used in the reported synthesis may differ.
Asymmetric Alkylation (General Procedure)
To a solution of a chiral auxiliary-bearing substrate in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperature (e.g., -78 °C) is added a strong base (e.g., lithium diisopropylamide) to generate the corresponding enolate. After a period of stirring, an alkylating agent is added, and the reaction is allowed to proceed until completion. The reaction is then quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride) and warmed to room temperature. The product is extracted with an organic solvent, and the crude material is purified by chromatography.
Acetylide Coupling with an Epoxide (General Procedure)
To a solution of a terminal alkyne in an anhydrous solvent (e.g., tetrahydrofuran) at low temperature (e.g., -78 °C) is added a strong base (e.g., n-butyllithium) to generate the lithium acetylide. A Lewis acid (e.g., boron trifluoride etherate) is then added, followed by the epoxide. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent. The crude product is purified by column chromatography.
Birch Reduction (General Procedure)
To a flask equipped with a dry ice condenser is condensed liquid ammonia at -78 °C. Small pieces of sodium metal are added until a persistent blue color is obtained. A solution of the substrate in an anhydrous solvent (e.g., tetrahydrofuran) is then added dropwise. The reaction is stirred at -78 °C until the starting material is consumed. The reaction is then quenched by the addition of a proton source (e.g., isopropanol (B130326) or ammonium chloride). The ammonia is allowed to evaporate, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by chromatography.
Conclusion
The enantioselective total synthesis of this compound by Kuji and coworkers represents a significant achievement in natural product synthesis.[1][2][3][4][5] The 14-step route relies on a convergent strategy and employs several powerful and well-established chemical transformations.[2][3][5] While the overall synthesis is linear in its final stages, the convergent nature of the fragment preparation likely contributes to its overall efficiency.
From a reproducibility standpoint, the key reactions employed are generally considered reliable, although some, like the Birch reduction, may require careful optimization of reaction conditions. The use of asymmetric alkylations with chiral auxiliaries is a standard approach for controlling stereochemistry and is typically reproducible, though it may require screening of auxiliaries and conditions for optimal diastereoselectivity.
This synthesis provides a solid foundation for the preparation of this compound and its analogues, which will be crucial for further investigation of their biological activities. Future work in this area may focus on developing more convergent or shorter synthetic routes to improve overall efficiency and facilitate the rapid generation of a library of related compounds for drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Heterologous Biosynthesis of the Burnettramic Acids: Rare PKS-NRPS-Derived Bolaamphiphilic Pyrrolizidinediones from an Australian Fungus, Aspergillus burnettii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
Comparative Genomics of Aspergillus Species Producing Burnettramic Acids: A Guide for Researchers
For Immediate Release
A Comprehensive Comparative Genomic Guide on Aspergillus Species Producing the Antifungal Agent Burnettramic Acid
This guide provides a detailed comparative analysis of the genomics of Aspergillus species known to produce burnettramic acids, a novel class of potent antifungal agents. The primary producer, Aspergillus burnettii, is compared with Aspergillus steynii, a species predicted to harbor the biosynthetic machinery for these compounds. This document is intended for researchers, scientists, and drug development professionals working in mycology, natural product discovery, and antimicrobial drug development.
Burnettramic acids are rare bolaamphiphilic pyrrolizidinediones with a unique structure, consisting of a β-d-mannose linked to a pyrrolizidinedione unit via a long carbon chain.[1][2] The discovery of these compounds in Aspergillus burnettii, an Australian fungus, has opened new avenues for the development of antifungal drugs.[1][2] The biosynthesis of burnettramic acids is orchestrated by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) encoded by the bua gene cluster.[1][2] Understanding the genetic architecture of this cluster across different Aspergillus species is crucial for identifying novel analogues and optimizing production.
Quantitative Genomic and Biosynthetic Gene Cluster Comparison
The following table summarizes the key genomic features and characteristics of the burnettramic acid biosynthetic gene cluster (bua) in Aspergillus burnettii and the predicted cluster in Aspergillus steynii.
| Feature | Aspergillus burnettii | Aspergillus steynii |
| NCBI Taxonomy ID | 2597657 | 332952 |
| Section | Flavi | Circumdati |
| Genome Size (approx. Mb) | 37.8 | 36.5 |
| Predicted Genes | ~10,000 | ~11,000 |
| Burnettramic Acid BGC | bua cluster (BGC0001857) | Predicted bua homologue[3] |
| BGC Size (kb) | 28.1 | Not yet determined |
| Core Biosynthesis Gene | buaA (PKS-NRPS)[1][2] | Predicted buaA homologue[3] |
| Number of Genes in BGC | 9 | Not yet determined |
| Experimental Evidence | Confirmed producer[1][2] | In silico prediction[3] |
Experimental Protocols
A comprehensive comparative genomic analysis of Aspergillus species for the identification and characterization of burnettramic acid biosynthetic gene clusters involves the following key experimental and bioinformatic steps.
Fungal Cultivation and DNA Extraction
-
Culture Conditions: Aspergillus species are cultivated on a suitable medium, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA), at 25-30°C for 7-14 days to obtain sufficient mycelial mass.
-
Genomic DNA Extraction: High-molecular-weight genomic DNA is extracted from the harvested mycelia using a combination of enzymatic and mechanical lysis followed by phenol-chloroform extraction or a commercial fungal DNA extraction kit. The quality and quantity of the extracted DNA are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).
Genome Sequencing, Assembly, and Annotation
-
Sequencing: Whole-genome sequencing is performed using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a high-quality, contiguous genome assembly.
-
Assembly: The sequencing reads are assembled de novo using assemblers such as Canu or Flye for long reads, followed by polishing with short reads using tools like Pilon.
-
Annotation: Gene prediction and functional annotation are carried out using pipelines like FunGAP or the JGI annotation pipeline.[4][5] This involves identifying protein-coding genes, non-coding RNAs, and other genomic features.
Biosynthetic Gene Cluster Identification and Comparison
-
BGC Prediction: The annotated genome is analyzed for the presence of secondary metabolite biosynthetic gene clusters using software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[6]
-
Comparative Analysis: The predicted bua gene cluster in the target species is compared to the characterized cluster in Aspergillus burnettii using tools like Clinker for visualization of gene cluster conservation and synteny. The sequence identity of the core PKS-NRPS gene and other conserved genes within the cluster is determined using BLAST or other sequence alignment tools.
Phylogenetic Analysis
-
Sequence Alignment: The amino acid sequences of the core PKS-NRPS enzymes from different Aspergillus species are aligned using algorithms like MUSCLE or ClustalW.
-
Phylogenetic Tree Construction: A phylogenetic tree is constructed from the multiple sequence alignment using methods such as Maximum Likelihood (e.g., RAxML) or Bayesian inference (e.g., MrBayes) to infer the evolutionary relationships of the burnettramic acid biosynthesis pathway.
Visualizations
The following diagrams illustrate the workflow for comparative genomics of burnettramic acid-producing Aspergillus species and the predicted signaling pathway for the biosynthesis of burnettramic acid A.
References
- 1. pnas.org [pnas.org]
- 2. infectioncontroltoday.com [infectioncontroltoday.com]
- 3. researchgate.net [researchgate.net]
- 4. mycocosm.jgi.doe.gov [mycocosm.jgi.doe.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparative analysis of the genomes and aflatoxin production patterns of three species within the Aspergillus section Flavi reveals an undescribed chemotype and habitat-specific genetic traits - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Burnettramic Acid A Aglycone: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for a Novel Fungal Metabolite
Given that Burnettramic acid A aglycone has demonstrated cytotoxic activity against murine myeloma cells, it is prudent to handle it as a potentially hazardous compound. All materials that have come into contact with the substance should be treated as hazardous waste.
Operational Plan for Disposal
The disposal of this compound should follow a structured plan that encompasses waste identification, segregation, containment, and final disposal through a certified hazardous waste management service.
1. Waste Identification and Segregation: At the point of generation, all waste contaminated with this compound must be identified and segregated from non-hazardous laboratory trash. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated personal protective equipment (PPE) such as gloves, gowns, and masks.
-
Labware, including vials, pipette tips, and culture plates.
-
Cleaning materials used for decontamination.
2. Waste Containment and Labeling: Proper containment is crucial to prevent exposure and environmental release.
-
Solid Waste: Dry, solid waste, including contaminated lab supplies and unused compound, should be double-bagged in clear plastic bags to allow for visual inspection by environmental health and safety (EHS) personnel.[1] The original manufacturer's container should be used for the disposal of the pure solid chemical, and it must be labeled as hazardous waste.[1]
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in compatible, leak-proof containers with secure screw-on caps.[1][2] It is essential to segregate halogenated and non-halogenated solvent waste.[2]
-
Sharps: All sharps, such as needles, scalpels, and contaminated broken glass, must be placed in a rigid, puncture-resistant container clearly labeled as hazardous and potentially cytotoxic waste.[1][3]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and a description of the associated hazards (e.g., "Toxic," "Cytotoxic").[4]
3. Storage: Designate a specific satellite accumulation area (SAA) within the laboratory for the storage of hazardous waste.[4] This area should be away from general lab traffic and clearly marked. Ensure that incompatible waste streams are segregated to prevent accidental mixing.[4] Waste containers should be kept closed except when adding waste.[1]
4. Disposal: The final disposal of this compound waste must be conducted through your institution's EHS department or a licensed hazardous waste disposal contractor. Due to its cytotoxic nature, incineration is the recommended method of disposal for this type of waste.[5][6] Do not dispose of this compound or its containers in the regular trash or down the drain.
Summary of Waste Management Procedures
| Waste Type | Container Requirements | Labeling | Disposal Route |
| Solid Waste (non-sharps) | Double-bagged in clear plastic bags within a designated hazardous waste container.[1] | "Hazardous Waste," "this compound," "Toxic," "Cytotoxic".[4] | EHS pickup for incineration.[5][6] |
| Liquid Waste | Leak-proof, compatible container with a secure screw-on cap.[1][2] | "Hazardous Waste," "this compound," "Toxic," "Cytotoxic," and list of solvent components.[4] | EHS pickup for incineration.[5][6] |
| Sharps Waste | Puncture-resistant sharps container.[1][3] | "Hazardous Waste," "Sharps," "this compound," "Toxic," "Cytotoxic".[4] | EHS pickup for incineration.[5][6] |
Experimental Protocols
Surface Decontamination Protocol
This protocol outlines the procedure for decontaminating laboratory surfaces that have been in contact with this compound, based on general guidelines for handling cytotoxic agents.[7]
Materials:
-
Appropriate PPE (two pairs of chemotherapy-grade gloves, disposable gown, safety goggles, and a respirator if handling the powder outside of a containment hood).
-
Low-lint wipes.
-
Detergent solution (e.g., 0.01 M Sodium Dodecyl Sulfate).
-
70% Isopropyl Alcohol (IPA).
-
Sterile water.
-
Designated hazardous waste container.
Procedure:
-
Preparation: Don all required PPE before starting the decontamination process.
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving towards the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.[7]
-
Rinsing: Moisten a new wipe with sterile water to remove any residual detergent. Wipe the surface using the same unidirectional technique and dispose of the wipe.[7]
-
Final Decontamination (Alcohol): Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique. This step disinfects and removes additional chemical residues.[7]
-
Drying: Allow the surface to air dry completely.
-
PPE Disposal: Carefully remove the outer pair of gloves and dispose of them in the hazardous waste container. Remove the gown, followed by the inner pair of gloves, disposing of each item appropriately.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. mainelabpack.com [mainelabpack.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. danielshealth.com [danielshealth.com]
- 7. benchchem.com [benchchem.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Burnettramic Acid A Aglycone
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling potent compounds like Burnettramic acid A aglycone. Due to the absence of a specific Safety Data Sheet (SDS) for this novel fungal metabolite, this guide provides essential, immediate safety and logistical information based on best practices for managing cytotoxic and potent powdered compounds.
This compound, a derivative of the antibiotic Burnettramic acid A, has demonstrated cytotoxic activity against murine myeloma cells.[1] While specific toxicity data is not publicly available, its cytotoxic nature necessitates handling with stringent safety protocols to minimize exposure. This document outlines the necessary personal protective equipment (PPE), detailed operational procedures, and compliant disposal plans.
Quantitative Safety and Exposure Benchmarks
To provide a quantitative context for the potential hazards of this compound, the following table outlines a typical potency classification system used for active pharmaceutical ingredients (APIs). Given its cytotoxic properties, it is prudent to handle this compound as a highly potent compound, likely falling into Occupational Exposure Band (OEB) 4 or 5.
| Occupational Exposure Band (OEB) | Occupational Exposure Limit (OEL) (µg/m³) | Potential Exposure Effects | Handling Requirements |
| 1 | ≥100 | None to minor | Good Manufacturing Practice (GMP) / Standard PPE |
| 2 | 10-100 | Minor to moderate | GMP / Standard PPE |
| 3 | 1-10 | Moderate to serious | Containment |
| 4 | 0.1-1 | Serious | High Containment |
| 5 | <0.1 | Very serious | High Containment with closed systems |
This table provides a general guideline. In the absence of specific data, the most stringent precautions should be taken.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical to prevent dermal, inhalation, and ingestion exposure. The following table details the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment |
| General Laboratory Access | - Standard laboratory coat- Safety glasses with side shields- Closed-toe shoes |
| Handling of Powder (Weighing, Aliquoting) | - Dedicated lab coat or disposable gown- Double-gloving (chemotherapy-rated nitrile gloves)- Full-face shield or safety goggles- N95 or higher-rated respirator |
| Solution Preparation and Handling | - Dedicated lab coat or disposable gown- Double-gloving (chemotherapy-rated nitrile gloves)- Chemical splash goggles- Work within a certified chemical fume hood |
| Decontamination and Waste Disposal | - Disposable gown- Double-gloving (chemotherapy-rated nitrile gloves)- Chemical splash goggles or face shield- Utility gloves over nitrile gloves for handling waste containers |
Workers should be thoroughly trained in the correct donning and doffing of PPE to avoid contamination.[2]
Experimental Protocols: Step-by-Step Guidance for Safe Handling
The following protocols provide a detailed methodology for the key stages of working with this compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the external packaging for any signs of damage. If the package is compromised, treat it as a potential spill.
-
Transportation: Transport the sealed container in a secondary, shatter-proof container to the designated storage area.
-
Storage: Store this compound at -20°C in a clearly labeled, dedicated, and secure location away from general laboratory reagents.
Weighing and Solution Preparation Workflow
This workflow is designed to minimize the generation and dispersal of airborne particles.
Decontamination and Disposal Plan
A robust decontamination and disposal plan is essential to prevent environmental contamination and secondary exposure.
-
Surface Decontamination: All surfaces and equipment potentially contaminated with this compound should be decontaminated. A recommended procedure involves:
-
Wipe surfaces with a detergent solution.
-
Follow with a rinse of 70% ethanol.
-
All cleaning materials must be disposed of as cytotoxic waste.
-
-
Spill Management: In the event of a spill, the area should be immediately secured.
-
For small spills (<5 mL or 5 g), trained personnel wearing appropriate PPE should use a cytotoxic spill kit to absorb and clean the spill.[3]
-
For large spills, the area should be evacuated, and emergency services contacted.
-
All waste generated from handling this compound is considered cytotoxic waste and must be segregated and disposed of according to institutional and local regulations.
-
Segregation: Use dedicated, clearly labeled, puncture-proof containers for cytotoxic waste.[4]
-
Waste Streams:
-
Sharps: Needles, syringes, and contaminated glass vials go into a designated cytotoxic sharps container.
-
Solid Waste: Contaminated PPE (gloves, gowns), weigh boats, and cleaning materials should be placed in a purple cytotoxic waste bag.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed container for hazardous chemical waste. Do not pour down the drain.
-
-
Final Disposal: Cytotoxic waste is typically disposed of via high-temperature incineration.[5]
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the potent cytotoxic compound, this compound, ensuring a safe and controlled laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
